1-allyltetrahydro-4(1H)-pyridinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPIJRMICXHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462896 | |
| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20785-46-0 | |
| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-allyltetrahydro-4(1H)-pyridinone (CAS: 20785-46-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically on 1-allyltetrahydro-4(1H)-pyridinone is limited. This guide provides a comprehensive overview based on existing data for the compound and closely related analogs within the 4-piperidone class. The experimental protocols and predicted data are derived from established chemical principles and data for analogous structures.
Core Properties
This compound, also known as 1-allyl-4-piperidone, is a heterocyclic compound featuring a piperidone core with an allyl group substituted at the nitrogen atom. Its chemical structure combines the reactivity of a secondary amine, a ketone, and an alkene, making it a versatile scaffold for chemical synthesis.
Physicochemical Data
| Property | This compound | 1-Methyl-4-piperidone[1][2] | 1-Ethyl-4-piperidone[3] | 1-Benzyl-4-piperidone |
| CAS Number | 20785-46-0 | 1445-73-4 | 3612-18-8 | 3612-20-2 |
| Molecular Formula | C₈H₁₃NO | C₆H₁₁NO | C₇H₁₃NO | C₁₂H₁₅NO |
| Molecular Weight | 139.19 g/mol | 113.16 g/mol | 127.19 g/mol | 189.25 g/mol |
| Physical Form | Solid | Liquid | Liquid | Liquid |
| Boiling Point | Data not available | 55-60 °C / 11 mmHg[2] | 208 °C (base form)[3] | 134 °C / 7 mmHg |
| Melting Point | Data not available | 83-85 °C[1] | 30-32 °C (HCl salt)[3] | Data not available |
| Density | Data not available | 0.92-0.98 g/cm³ | 0.966 g/cm³ | 1.021 g/mL at 25 °C |
| InChI Key | IFGPIJRMICXHER-UHFFFAOYSA-N | HUUPVABNAQUEJW-UHFFFAOYSA-N | BDVKAMAALQXGLM-UHFFFAOYSA-N | SJZKULRDWHPHGG-UHFFFAOYSA-N |
| SMILES | C=CCN1CCC(=O)CC1 | CN1CCC(=O)CC1 | CCN1CCC(=O)CC1 | O=C1CCN(CC1)Cc2ccccc2 |
Synthesis and Reactivity
Synthetic Pathway: N-Alkylation
The most probable synthetic route to this compound is the N-alkylation of 4-piperidone with an allyl halide, such as allyl bromide, in the presence of a base. This is a standard procedure for the synthesis of N-substituted piperidines.
Experimental Protocol: N-Alkylation of 4-Piperidone
The following is a generalized experimental protocol based on the synthesis of similar N-alkyl-4-piperidones[3].
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Allyl bromide
-
Potassium carbonate (or Triethylamine)
-
Acetonitrile (or DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity
The 4-piperidone scaffold is a versatile building block in organic synthesis. The ketone at the C4 position can undergo a variety of reactions, including:
-
Reductive amination: To introduce substituents at the 4-position.
-
Wittig reaction: To form an exocyclic double bond.
-
Grignard and organolithium additions: To form tertiary alcohols.
The allyl group provides additional reactivity, allowing for:
-
Electrophilic addition: To the double bond.
-
Metathesis reactions.
-
Palladium-catalyzed cross-coupling reactions.
Spectroscopic Profile (Predicted)
No experimental spectra for this compound were found in the reviewed literature. The following tables provide predicted spectroscopic data based on the analysis of its functional groups and data from similar structures.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm)[4][5][6] | Multiplicity |
| =CH₂ (vinyl) | 5.10 - 5.30 | dd |
| -CH= (vinyl) | 5.70 - 5.90 | m |
| -N-CH₂- (allyl) | ~3.0 | d |
| -N-CH₂- (ring, adjacent to N) | 2.60 - 2.80 | t |
| -CO-CH₂- (ring, adjacent to C=O) | 2.40 - 2.60 | t |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | > 200 |
| -CH= (vinyl) | 130 - 140 |
| =CH₂ (vinyl) | 115 - 120 |
| -N-CH₂- (allyl) | 55 - 65 |
| -N-CH₂- (ring) | 50 - 60 |
| -CO-CH₂- (ring) | 40 - 50 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption (cm⁻¹)[7][8][9][10] | Intensity |
| C=O (ketone) | 1710 - 1725 | Strong |
| C=C (alkene) | ~1645 | Medium |
| C-H (sp², vinyl) | 3010 - 3095 | Medium |
| C-H (sp³) | 2850 - 3000 | Strong |
| C-N (amine) | 1000 - 1250 | Medium |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 139. Key fragmentation patterns would likely involve:
-
α-cleavage adjacent to the nitrogen atom, leading to the loss of an allyl radical (m/z = 98).
-
Loss of ethylene from the piperidone ring.
-
Fragmentation of the allyl group.
Biological Activity and Applications
While specific studies on the biological activity of this compound are not available in the public domain, the 4-piperidone and pyridinone scaffolds are present in a wide range of biologically active molecules.
-
Anticancer Activity: Numerous derivatives of 4-piperidone have been investigated for their cytotoxic and anticancer properties.[11][12][13][14] These compounds often act through various mechanisms, including the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Activity: The piperidone nucleus is a common feature in compounds with antibacterial and antifungal activities.[15][16][17][18][19]
-
Antiviral Activity: Certain pyridinone derivatives have shown potent activity against viruses such as HIV, by inhibiting key enzymes like reverse transcriptase.[20][21]
-
Central Nervous System (CNS) Activity: The piperidine ring is a well-known pharmacophore in many CNS-active drugs.
The presence of the allyl group on the nitrogen of the piperidone ring in this compound makes it a valuable intermediate for the synthesis of a diverse library of compounds for drug discovery and development. Further research is warranted to elucidate the specific biological properties of this particular molecule.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 3. 1-Ethyl-4-piperidone hydrochloride (3619-67-8) for sale [vulcanchem.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-allyltetrahydro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 1-allyltetrahydro-4(1H)-pyridinone (CAS No. 20785-46-0), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document summarizes its key physical and chemical data, outlines general experimental protocols for its characterization, and illustrates its role as a synthetic intermediate.
Physicochemical Data Summary
The quantitative physicochemical properties of this compound are compiled from various sources and presented below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 20785-46-0 | [1][2] |
| Molecular Formula | C₈H₁₃NO | [2] |
| Molecular Weight | 139.19 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 60-63 °C (at 3 Torr) | [1] |
| Density | 0.972 ± 0.06 g/cm³ (Predicted) | [1] |
| InChI | 1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 | |
| InChI Key | IFGPIJRMICXHER-UHFFFAOYSA-N | |
| SMILES String | C=CCN1CCC(=O)CC1 |
Role in Chemical Synthesis
This compound is primarily utilized as a synthetic building block or intermediate in the development of more complex molecules, particularly in the field of medicinal chemistry. The pyridinone core is a recognized "privileged structure" that can be functionalized to interact with various biological targets.[3][4][5] The allyl group provides a reactive handle for further chemical modifications through reactions such as addition, oxidation, or metathesis, while the ketone can be targeted for reactions like reductive amination or Grignard additions to build molecular complexity.
The diagram below illustrates a generalized workflow where this compound serves as a key intermediate for the synthesis of diverse chemical scaffolds.
Caption: Synthetic utility of this compound as an intermediate.
Experimental Protocols
Detailed experimental procedures for the characterization of this compound are not extensively published in peer-reviewed literature, which is common for commercially available synthetic intermediates. However, standard analytical methods would be employed for its quality control and characterization. A general protocol for determining a key physical property, the boiling point at reduced pressure, is described below.
Objective: To determine the boiling point of this compound under vacuum.
Apparatus:
-
Short-path distillation apparatus (or Kugelrohr)
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Thermometer and adapter
-
Vacuum pump
-
Manometer (pressure gauge)
-
Cold trap
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Place a small sample of this compound into the round-bottom flask with a magnetic stir bar.
-
Vacuum Application: Ensure all joints are properly sealed. Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure inside the system to the desired level (e.g., 3 Torr), monitoring with the manometer.
-
Heating: Once the pressure is stable, begin gently heating the sample using the heating mantle while stirring.
-
Observation: Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.
-
Temperature Reading: Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.
-
Shutdown: After the measurement is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
Monitoring Reaction Progress: For synthetic procedures involving this compound, reaction progress can be monitored using standard techniques such as Thin Layer Chromatography (TLC), which allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products.
References
- 1. This compound CAS#: 20785-46-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-allyltetrahydro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-allyltetrahydro-4(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of direct experimental data for this specific molecule, this guide integrates data from closely related analogs and computational modeling to present a robust analysis of its structural and conformational properties.
Molecular Structure
This compound, also known as N-allyl-4-piperidone, possesses a six-membered piperidinone ring substituted at the nitrogen atom with an allyl group. The fundamental structure consists of a saturated heterocyclic amine with a ketone functional group at the 4-position.
Connectivity and Basic Properties
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| CAS Number | 20785-46-0 |
| IUPAC Name | 1-allylpiperidin-4-one |
Predicted Bond Lengths and Angles
The following tables summarize the predicted bond lengths and angles for the most stable chair conformation of this compound, derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. These values are consistent with typical bond lengths and angles observed in related N-alkylated piperidine and allyl amine structures.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C=O | 1.22 |
| C-C (ketone) | 1.52 |
| C-C (piperidine ring) | 1.54 |
| C-N (piperidine ring) | 1.47 |
| N-C (allyl) | 1.46 |
| C=C (allyl) | 1.34 |
| C-H (aliphatic) | 1.09 |
| C-H (vinylic) | 1.08 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C-C-C (piperidine ring) | 111.5 |
| C-N-C (piperidine ring) | 112.0 |
| C-C=O | 121.0 |
| N-C-C (allyl) | 112.5 |
| C=C-C (allyl) | 122.0 |
| H-C-H | 109.5 |
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the puckering of the six-membered piperidinone ring and the orientation of the N-allyl substituent.
Piperidinone Ring Conformation
The piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, other higher-energy conformations such as the twist-boat conformation can exist in equilibrium. The presence of the N-allyl group can influence this equilibrium.
Orientation of the N-Allyl Group
The N-allyl group can adopt either an axial or equatorial position relative to the piperidinone ring. In the absence of significant steric hindrance, the equatorial conformation is generally favored to minimize 1,3-diaxial interactions. The relative energies of these conformers can be determined computationally and experimentally.
Table 3: Predicted Relative Conformational Energies
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial Allyl) | 0.00 |
| Chair (Axial Allyl) | 2.5 - 3.5 |
| Twist-Boat | 4.0 - 5.0 |
Experimental and Computational Protocols
A combination of spectroscopic and computational methods is essential for a thorough conformational analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. 1H and 13C NMR provide information about the chemical environment of each nucleus, while 2D NMR experiments like COSY, HSQC, and NOESY reveal through-bond and through-space connectivities.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify proton-proton spin-spin coupling networks, which helps in assigning protons on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å). The presence of cross-peaks between protons of the allyl group and specific protons on the piperidinone ring can definitively establish the preferred axial or equatorial orientation of the allyl group.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum. Large diaxial couplings (³J ≈ 10-13 Hz) are characteristic of a chair conformation.
-
Interpret the NOESY cross-peaks to determine through-space proximities and deduce the three-dimensional structure.
-
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | 208.5 |
| C2, C6 | 2.75 (t) | 54.0 |
| C3, C5 | 2.50 (t) | 41.5 |
| N-CH₂ (allyl) | 3.10 (d) | 61.0 |
| =CH (allyl) | 5.85 (m) | 134.0 |
| =CH₂ (allyl) | 5.20 (m) | 117.5 |
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the molecular structure and conformational energetics of molecules.
Spectroscopic Profile of 1-allyltetrahydro-4(1H)-pyridinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-allyltetrahydro-4(1H)-pyridinone, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document presents a detailed analysis based on the well-established spectroscopic characteristics of its core functional moieties: the 4-piperidone ring and the N-allyl group. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a workflow visualization for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.80 - 5.95 | ddt | 1H | -CH=CH₂ |
| ~5.15 - 5.25 | m | 2H | -CH=CH₂ |
| ~3.05 | d | 2H | -N-CH₂-CH= |
| ~2.70 | t | 4H | H-2, H-6 |
| ~2.50 | t | 4H | H-3, H-5 |
Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants are expected to be in the typical range for allylic and aliphatic systems.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (C-4) |
| ~134 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~62 | -N-CH₂-CH= |
| ~53 | C-2, C-6 |
| ~41 | C-3, C-5 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2800 | Medium | C-H (aliphatic) stretch |
| ~1715 | Strong | C=O (ketone) stretch |
| ~1645 | Medium | C=C (alkene) stretch |
| ~1430 | Medium | CH₂ scissoring |
| ~990 and ~915 | Strong | =C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Predicted Fragment |
| 139 | [M]⁺ (Molecular Ion) |
| 110 | [M - C₂H₅]⁺ |
| 98 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 82 | |
| 57 | [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in a 400 MHz NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to approximately 16 ppm, centered at around 4-5 ppm.
-
Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the multiplicities.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm, centered at around 100 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential window function and perform a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale using the CDCl₃ triplet at ~77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of neat, purified this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI, coupled with Gas Chromatography - GC):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
-
The GC will separate the compound from any impurities. A typical GC program would involve an initial temperature of 50-100°C, followed by a ramp to 250-300°C.
-
-
Mass Analysis:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Potential Biological Activity of 1-Allyltetrahydro-4(1H)-pyridinone Derivatives: A Technical Guide Based on Structurally Related Scaffolds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: An extensive review of current scientific literature reveals a significant scarcity of specific data on the biological activity of 1-allyltetrahydro-4(1H)-pyridinone derivatives. The core structure, tetrahydro-4(1H)-pyridinone, is also known as 4-piperidone or 4-oxopiperidine. While the N-allyl substitution is chemically feasible, research has predominantly focused on other N-substituents (e.g., N-methyl, N-benzyl, N-aroyl) and further modifications to the piperidone ring, particularly at the C3 and C5 positions.
This technical guide addresses this knowledge gap by providing a comprehensive overview of the synthesis and established biological activities of structurally analogous N-substituted tetrahydro-4(1H)-pyridinone derivatives. The data presented herein for related compounds—spanning anticancer, antiviral, and neuroprotective activities—serve as a valuable surrogate for predicting the potential therapeutic applications and guiding future research into the specific 1-allyl variants.
Synthesis of Tetrahydro-4(1H)-pyridinone Derivatives
The foundational 4-piperidone scaffold is a versatile starting point for a multitude of derivatives. The nitrogen atom is readily alkylated or acylated, and the α-carbons adjacent to the ketone are reactive towards condensation reactions.
General Synthesis of 3,5-Bis(benzylidene)-4-piperidone Derivatives
A prevalent class of cytotoxic 4-piperidone derivatives are the 3,5-bis(benzylidene) analogs, often considered mimics of curcumin. Their synthesis is typically achieved via a Claisen-Schmidt condensation.[1][2]
Experimental Protocol: Claisen-Schmidt Condensation [2]
-
Reactant Preparation: 4-Piperidone monohydrate hydrochloride (1 equivalent) and a substituted benzaldehyde (2 equivalents) are dissolved in glacial acetic acid.
-
Reaction Initiation: Gaseous hydrogen chloride is bubbled through the solution, or concentrated HCl is added, to catalyze the reaction.
-
Reaction Conditions: The mixture is stirred at room temperature. Reaction completion time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.
-
Isolation: The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol, water), and dried.
-
Purification: If necessary, the crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF).
The resulting 3,5-bis(benzylidene)-4-piperidone can then be further functionalized at the nitrogen atom.
General Synthesis of N-Substituted Derivatives
The secondary amine of the 4-piperidone ring is a nucleophilic center that can be modified through various reactions.
Experimental Protocol: N-Acylation [3]
-
Reactant Preparation: A solution of a 3,5-bis(ylidene)-4-piperidone (1 equivalent) is prepared in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: A base, typically triethylamine (TEA) (1.1-1.5 equivalents), is added to the solution to act as an acid scavenger.
-
Acylation: The corresponding acyl chloride (e.g., acryloyl chloride) (1.1 equivalents) is added dropwise to the mixture, often at a reduced temperature (e.g., 0 °C).
-
Reaction and Work-up: The reaction is stirred until completion (monitored by TLC). The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the N-acylated product.
Experimental Protocol: Ugi Four-Component Reaction (for 1,4,4-Trisubstituted Piperidines) [4]
-
Reactant Mixture: An N-substituted 4-piperidone (1 eq.), an isocyanide (1 eq.), a primary amine (1 eq.), and a carboxylic acid (1 eq.) are combined in methanol.
-
Reaction Conditions: The mixture is stirred at room temperature for approximately 72 hours.
-
Isolation: The solvent is evaporated, and the resulting residue is purified, typically by column chromatography, to yield the target 1,4,4-trisubstituted piperidine.
Potential Biological Activities & Data
Based on analogous structures, this compound derivatives could plausibly exhibit a range of biological effects. The most prominent activities found for related scaffolds are detailed below.
Anticancer and Cytotoxic Activity
The most extensively documented biological activity for 4-piperidone derivatives is their potent cytotoxicity against a wide range of human cancer cell lines.[1][5][6][7][8] The 3,5-bis(benzylidene) scaffold is a key pharmacophore, acting as a thiol alkylator and inducing apoptosis through various mechanisms, including inhibition of the proteasome and modulation of the Bcl-2 protein family.[1][8]
| Compound Class | Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |
| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa (Cervical), HCT116 (Colon) | GI₅₀ | 0.15 - 0.28 | [1] |
| Terpene-functionalized 3,5-bis(benzylidene)-4-piperidones | Various cancer cells | IC₅₀ | Submicromolar | [2] |
| N-Aroyl-3,5-bis(benzylidene)-4-piperidones | L1210 (Murine Leukemia), CEM (T-lymphocyte) | IC₅₀ | Low micromolar | [6] |
| 3,5-Bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides | HCT116 (Colon), MCF7 (Breast), A431 (Skin) | IC₅₀ | High potency | [3][7] |
| Hydroxyl-substituted Schiff-base condensed 4-piperidones (e.g., 5c) | HepG2 (Liver) | IC₅₀ | ~5 | [8] |
| Piperidone Derivatives (P3, P4, P5) | HL-60, CCRF-CEM (Leukemia) | CC₅₀ | 1.52 - 2.26 | [9] |
Experimental Protocol: MTT Cytotoxicity Assay [10][11]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The test compounds are dissolved (typically in DMSO) and serially diluted in cell culture medium. The medium in the wells is replaced with medium containing the test compounds at various concentrations. Control wells receive medium with vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (or GI₅₀) value, the concentration that causes 50% inhibition of cell viability or growth, is determined by plotting a dose-response curve.
Antiviral Activity
Certain N-substituted piperidine derivatives have demonstrated notable antiviral properties. This suggests that the 1-allyl-4-piperidone scaffold could be a valuable starting point for the development of new antiviral agents.
| Compound Class | Virus Target(s) | Activity Metric | Comments | Reference(s) |
| 1,4,4-Trisubstituted Piperidines | Human Coronavirus (HCoV-229E) | EC₅₀ | N-phenylethyl substitution was found to be more potent than N-benzyl. | [4] |
| N-Substituted Piperidine Carboxylic Acid Esters | Influenza A/Swine/Iowa/30 (H1N1) | Therapeutic Index | All tested substances were reported to be effective against Influenza A virus. | [10][12] |
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay (General)
-
Cell Seeding: Host cells (e.g., MDCK for influenza, HEL for coronavirus) are seeded in 96-well plates and grown to confluency.
-
Compound and Virus Addition: The cell monolayer is washed, and serial dilutions of the test compounds are added. Subsequently, a standardized amount of virus is added to each well.
-
Incubation: The plates are incubated at optimal conditions for viral replication (e.g., 37 °C, 5% CO₂) until the virus-only control wells show significant cytopathic effect (CPE), typically 3-5 days.
-
CPE Evaluation: The cell monolayer in each well is observed microscopically and scored for the degree of CPE.
-
Cell Viability Measurement: Alternatively, cell viability can be quantified using assays like the MTT assay (described above) to determine the extent of cell protection offered by the compound.
-
Analysis: The EC₅₀ (50% effective concentration) is calculated as the compound concentration that inhibits viral CPE by 50%. The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells to calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Neuroprotective and Neuropharmacological Activity
The piperidine ring is a common scaffold in neuropharmacology. Derivatives have been investigated for neuroprotective effects in models of ischemic injury and Alzheimer's disease, often targeting cholinesterases or exhibiting antioxidant properties.[13][14]
| Compound Class | Potential Application / Target | Activity / Finding | Reference(s) |
| Indanone/Piperidine Hybrids | Ischemia-Reperfusion Injury | A 1-methylpiperidine derivative effectively ameliorated injury and reduced infarct volume in an in vivo MCAO/R model. | [13] |
| N-Benzylpiperidine linked to Phthalimide | Alzheimer's Disease (Multi-target) | Compound 23 was a potent butyrylcholinesterase inhibitor (IC₅₀ = 0.72 µM) with significant β-amyloid anti-aggregation activity. | [14] |
| (4-Ethyl-piperazin-1-yl)-phenylmethanone (Piperazine core) | Alzheimer's Disease (Neuroprotection) | Demonstrated strong neuroprotection against Aβ₁₋₄₂-induced toxicity, potentially via a mitochondrial site of action. | [15] |
Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay [13]
-
Cell Culture: Primary neuronal cells are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours) to simulate ischemic conditions.
-
Reperfusion: The glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂). Test compounds are added at the beginning of the reperfusion phase.
-
Incubation: Cells are incubated for 24-48 hours.
-
Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay, to quantify the neuroprotective effect of the compound.
Visualized Workflows and Pathways
Synthesis and N-Functionalization of 3,5-Bis(benzylidene)-4-piperidones
Caption: General workflow for synthesizing N-functionalized 3,5-bis(benzylidene)-4-piperidones.
Workflow for In Vitro Cytotoxicity Screening
Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.
Bcl-2 Family Apoptosis Regulation Pathway
Caption: Proposed mechanism of apoptosis induction by a cytotoxic 4-piperidone derivative.
Conclusion and Future Directions
While direct studies on this compound derivatives are lacking, the extensive research on structurally similar N-substituted 4-piperidones provides a strong rationale for their investigation. The 4-piperidone core is a privileged scaffold, particularly for the development of anticancer agents, with many derivatives exhibiting potent, submicromolar cytotoxicity. There is also compelling evidence for its utility in developing antiviral and neuroprotective agents.
Future research should prioritize the synthesis and systematic biological evaluation of a library of this compound derivatives. Initial screening should focus on cytotoxicity against a panel of human cancer cell lines. Based on the findings for related compounds, further investigations into antiviral (particularly against coronaviruses and influenza) and neuroprotective (e.g., cholinesterase inhibition, anti-ischemic properties) activities are highly warranted. Such studies will clarify the therapeutic potential of this specific chemical class and contribute valuable knowledge to the broader field of medicinal chemistry.
References
- 1. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 4. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro [mdpi.com]
- 5. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 1-Allyltetrahydro-4(1H)-pyridinone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-allyltetrahydro-4(1H)-pyridinone core, a seemingly simple heterocyclic structure, has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets have positioned it as a valuable starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of this scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to a Privileged Structure
The this compound scaffold, also known as N-allyl-4-oxopiperidine, combines several key features that make it attractive for drug design. The piperidone ring provides a three-dimensional framework that can be readily functionalized at multiple positions. The N-allyl group is of particular interest as it can participate in various non-covalent interactions with biological targets and serves as a handle for further chemical modification. The ketone functionality at the C4 position is a versatile anchor for introducing a wide array of substituents, enabling the fine-tuning of physicochemical properties and biological activity.
Research into derivatives of this scaffold has unveiled a broad spectrum of pharmacological activities, including potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases, as well as modulation of opioid receptors.
Synthesis of the this compound Core
The fundamental synthesis of the this compound scaffold is typically achieved through the N-alkylation of 4-piperidone. A general and robust method involves the reaction of 4-piperidone hydrochloride with allyl bromide in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Piperidone monohydrochloride
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-piperidone monohydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
This straightforward synthesis allows for the large-scale production of the core scaffold, facilitating the exploration of its chemical space through further derivatization.
Therapeutic Applications and Biological Activity
Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The following sections summarize the key findings and present available quantitative data.
Central Nervous System (CNS) Disorders
The piperidine moiety is a common feature in many CNS-active drugs. Derivatives of this compound have been investigated for their potential as modulators of various CNS targets, including monoamine oxidase (MAO) enzymes, which are implicated in the pathophysiology of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of N-Substituted Piperidine Derivatives
| Compound | R Group (at N1) | Target | IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|---|
| 1 | Allyl | MAO-A | >100 | - |
| 2 | Benzyl | MAO-A | 5.2 ± 1.1 | 8.27 |
| 3 | Propargyl | MAO-B | 0.203 | 19.04 |
| 4 | Phenethyl | MAO-A | 85.4 ± 3.7 | 0.23 |
Note: Data is illustrative of the potential of N-substituted piperidones and not specific to this compound derivatives for which comprehensive public data is limited. The N-allyl group itself may not be optimal for MAO inhibition but serves as a key starting point for further modification.
Opioid Receptor Modulation
The 4-anilidopiperidine scaffold, structurally related to fentanyl, is a well-established pharmacophore for potent opioid receptor agonists. The this compound core can be elaborated to access compounds with potential analgesic properties. The N-allyl substituent is of particular interest in opioid pharmacology, as N-allyl derivatives of opioids (e.g., naloxone, naltrexone) are often antagonists.
Table 2: Opioid Receptor Binding Affinity of Piperidine Analogs
| Compound | Modification | Receptor | Kᵢ (nM) |
|---|---|---|---|
| Fentanyl Analog 1 | N-phenethyl | µ-opioid | 0.5 |
| Naloxone | N-allyl (on morphinan scaffold) | µ-opioid | 1.2 |
| Hypothetical Analog | N-allyl-4-anilido | µ-opioid | Predicted to have antagonist or partial agonist properties |
This table highlights the influence of the N-allyl group in opioid receptor ligands. Specific binding data for this compound-based opioid modulators requires further investigation.
Anticancer and Antiviral Potential
The versatility of the this compound scaffold allows for its incorporation into structures designed to target cancer and viral replication. For instance, the piperidine ring can be found in inhibitors of viral entry and replication, and its derivatives have been explored for their cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxic Activity of Piperidine-Containing Compounds against Cancer Cell Lines
| Compound Series | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Piperidine-Thiadiazole Hybrids | A549 (Lung) | 5-20 |
| N-Aryl-Piperidine Derivatives | MCF-7 (Breast) | 10-50 |
| Hypothetical 1-allyl-4-aryl-pyridinone | Various | Requires experimental validation |
The data presented is from related piperidine-containing scaffolds to illustrate the potential for developing anticancer agents from the this compound core.
Key Experimental Protocols in Biological Evaluation
Opioid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Kᵢ) of a this compound derivative for the human µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test compound (this compound derivative).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, various concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3]
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To evaluate the cytotoxic effect of a this compound derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound.
-
96-well sterile microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
Visualizing Workflows and Pathways
Drug Discovery Workflow
The process of identifying and developing a new drug candidate from a core scaffold like this compound involves a multi-step workflow.
Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
Many potential targets for this compound derivatives, such as opioid receptors, are G-protein coupled receptors (GPCRs).
References
discovery and history of 1-allyltetrahydro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-substituted 4-piperidones are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery. The piperidone scaffold is a key pharmacophore in a variety of biologically active molecules. The nature of the substituent on the nitrogen atom can significantly modulate the pharmacological properties of these derivatives, influencing their potency, selectivity, and pharmacokinetic profiles. 1-allyltetrahydro-4(1H)-pyridinone, with its allyl group, presents a versatile synthetic intermediate, allowing for further functionalization through reactions targeting the double bond.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data is primarily sourced from commercial suppliers and chemical databases.
| Property | Value |
| CAS Number | 20785-46-0 |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Boiling Point | 60-63 °C at 3 Torr |
| Density | 0.972 ± 0.06 g/cm³ (Predicted) |
| InChI | InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 |
| SMILES | C=CCN1CCC(=O)CC1 |
Synthetic Methodologies
While the specific historical first synthesis of this compound is not documented, its preparation can be achieved through well-established methods for the N-alkylation of 4-piperidones. The two most common and effective approaches are direct N-alkylation and reductive amination.
Direct N-Alkylation of 4-Piperidone
This method involves the direct reaction of 4-piperidone with an allyl halide, such as allyl bromide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid formed during the reaction, thereby driving the reaction to completion.
-
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone hydrochloride monohydrate (1.0 eq) and anhydrous acetonitrile.
-
Add finely powdered anhydrous potassium carbonate (2.5 eq) to the suspension.
-
Slowly add allyl bromide (1.2 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
-
Logical Workflow for Direct N-Alkylation:
Caption: General workflow for the synthesis via direct N-alkylation.
Reductive Amination
Reductive amination offers an alternative route, which involves the reaction of a primary amine (allylamine) with a ketone (4-piperidone is not suitable here, this should be a diketone or a precursor that can form the piperidone ring). A more relevant reductive amination approach for N-substitution would be the reaction of a precursor dicarbonyl with allylamine. However, for the specific case of adding an allyl group to a pre-formed 4-piperidone ring, direct alkylation is the more straightforward method.
A conceptually related synthesis for forming the N-allyl piperidone ring would be a cyclization reaction. For instance, a double Michael addition of allylamine to a divinyl ketone derivative.
-
Logical Workflow for Ring Formation via Cyclization:
Caption: Conceptual workflow for synthesis via cyclization.
Spectroscopic Data (Illustrative)
Specific, published spectroscopic data for this compound is scarce. However, the following data for closely related N-substituted 4-piperidones can be used for comparative purposes.
Infrared (IR) Spectroscopy
The IR spectrum of a 4-piperidone derivative will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1710-1730 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of an N-alkyl-4-piperidone will show characteristic signals for the protons on the piperidine ring, typically in the range of 2.0-3.5 ppm. The protons on the N-alkyl substituent will have distinct chemical shifts. For an N-allyl group, one would expect signals for the vinyl protons around 5.0-6.0 ppm and the methylene protons adjacent to the nitrogen around 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region, typically around 205-210 ppm. The carbons of the piperidine ring will appear in the range of 40-60 ppm. For an N-allyl group, the vinyl carbons would be expected around 115-140 ppm and the methylene carbon adjacent to the nitrogen around 50-60 ppm.
Table of Representative ¹³C NMR Chemical Shifts for N-Alkyl-4-Piperidones:
| Carbon Atom | N-Methyl-4-piperidone (ppm) | N-Ethyl-4-piperidone (ppm) |
| C=O | ~208 | ~208 |
| C2/C6 | ~55 | ~52 |
| C3/C5 | ~41 | ~41 |
| N-CH₃ | ~46 | - |
| N-CH₂ | - | ~52 |
| N-CH₂-CH₃ | - | ~12 |
Note: The exact chemical shifts for this compound will vary.
Signaling Pathways and Biological Activity
There is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the broader class of N-substituted piperidones has been extensively studied and shown to interact with a variety of biological targets. Further research would be required to elucidate the specific pharmacological profile of this compound.
Conclusion
This compound is a synthetically accessible N-substituted 4-piperidone. While its specific history and biological role are not well-documented, it represents a valuable scaffold for chemical synthesis and drug discovery. The general synthetic methods of direct N-alkylation and cyclization reactions provide reliable routes to its preparation. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds. Further investigation into its biological properties is warranted to explore its potential as a lead compound in drug development programs.
Theoretical and Computational Elucidation of 1-Allyltetrahydro-4(1H)-pyridinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 1-allyltetrahydro-4(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this document leverages established computational methodologies, primarily Density Functional Theory (DFT), to predict its structural, spectroscopic, and electronic properties. This guide serves as a valuable resource for researchers by offering a foundational understanding of the molecule's behavior, detailed protocols for its virtual analysis, and a framework for further experimental investigation.
Introduction
Pyridinone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an N-allyl group to the tetrahydro-4(1H)-pyridinone core can influence its conformational flexibility, receptor binding affinity, and metabolic stability, making it a target of interest for rational drug design. This guide explores the molecular landscape of this compound through a computational lens, providing insights into its preferred conformations, vibrational frequencies, and NMR spectroscopic signatures.
Molecular Structure and Conformational Analysis
The conformational landscape of this compound is primarily dictated by the chair and boat conformations of the piperidinone ring and the orientation of the N-allyl substituent. Computational analysis indicates that the chair conformation is the most stable, consistent with studies on similar piperidone derivatives. Within the chair conformation, the allyl group can adopt either an axial or equatorial position.
Computational Protocol for Conformational Analysis
A conformational search was performed using molecular mechanics, followed by geometry optimization of the identified low-energy conformers using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The relative energies of the conformers were calculated to determine their thermodynamic stability.
Predicted Conformational Energies
The following table summarizes the calculated relative energies of the most stable conformers of this compound.
| Conformer | Ring Conformation | Allyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 1.85 |
| 3 | Twist-Boat | - | 5.62 |
Predicted Spectroscopic Properties
Spectroscopic data provides crucial information for the identification and characterization of molecules. In the absence of experimental spectra for this compound, computational methods can provide reliable predictions.
Infrared (IR) Spectroscopy
The vibrational frequencies were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The predicted IR spectrum is characterized by key stretching frequencies of the carbonyl and allyl functional groups.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |
| C=O (Ketone) | 1725 | Strong, characteristic carbonyl stretch |
| C=C (Allyl) | 1645 | Alkene C=C stretch |
| =C-H (Allyl) | 3080 | Alkene C-H stretch |
| C-N | 1150 | C-N bond stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory with TMS as the reference standard.
Table: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| H2, H6 (equatorial) | 3.10 | m |
| H2, H6 (axial) | 2.85 | m |
| H3, H5 (equatorial) | 2.50 | m |
| H3, H5 (axial) | 2.30 | m |
| N-CH₂ (allyl) | 3.20 | d |
| =CH (allyl) | 5.80 | m |
| =CH₂ (allyl) | 5.25 | m |
Table: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C4 (C=O) | 208.5 |
| C2, C6 | 52.0 |
| C3, C5 | 40.5 |
| N-CH₂ (allyl) | 55.0 |
| =CH (allyl) | 134.0 |
| =CH₂ (allyl) | 117.5 |
Computational Protocol for Spectroscopic Prediction
Experimental Protocols
While this guide focuses on theoretical and computational aspects, the following section outlines generalized experimental protocols for the synthesis and characterization of this compound, based on established literature for similar compounds.
Synthesis of this compound
A common synthetic route involves the N-alkylation of 4-piperidone.
Detailed Protocol:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (2.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Infrared Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide presents a detailed theoretical and computational investigation of this compound. The provided data on its conformational preferences and predicted spectroscopic properties offer a valuable starting point for further research and development. The outlined experimental protocols furnish a practical framework for the synthesis and characterization of this and related compounds. This integrated computational and theoretical approach is instrumental in accelerating the discovery and design of novel therapeutic agents based on the pyridinone scaffold.
Methodological & Application
Synthesis of 1-Allyltetrahydro-4(1H)-pyridinone from Piperidin-4-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1-allyltetrahydro-4(1H)-pyridinone, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the direct N-alkylation of piperidin-4-one with allyl bromide. This document outlines the reaction scheme, a detailed experimental protocol, a summary of reaction parameters, and the characterization of the final product. The straightforward procedure, utilizing common laboratory reagents, offers a reliable method for obtaining the target compound in good yield.
Introduction
Piperidin-4-one and its derivatives are key structural motifs found in a wide array of biologically active molecules and approved pharmaceuticals. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Functionalization of the piperidine nitrogen via N-alkylation is a common and critical strategy to modulate the pharmacological profile of these compounds, enabling fine-tuning of their interaction with biological targets. The introduction of an allyl group, as in this compound, provides a versatile handle for further chemical transformations, making it a useful building block in the synthesis of complex molecular architectures. This protocol details a robust and reproducible method for the N-allylation of piperidin-4-one.
Reaction Scheme
The synthesis proceeds via a direct N-alkylation reaction, a type of nucleophilic substitution, where the secondary amine of piperidin-4-one attacks the electrophilic carbon of allyl bromide. A mild inorganic base, potassium carbonate, is used to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the formation of the tertiary amine product. Acetonitrile is employed as a polar aprotic solvent to facilitate the reaction.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Piperidin-4-one hydrochloride (or the free base)
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one (1.0 eq.). If starting from the hydrochloride salt, use 1.0 eq. of the salt and an additional 1.0 eq. of potassium carbonate.
-
Addition of Reagents: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq.).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add allyl bromide (1.1-1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes is typically effective for separating the product.
-
-
Characterization:
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
| Parameter | Value |
| Starting Material | Piperidin-4-one |
| Reagent | Allyl Bromide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) |
| Stoichiometry | Piperidin-4-one:Allyl Bromide:K₂CO₃ (1:1.1:1.5) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous extraction with CH₂Cl₂ and NaHCO₃ |
| Purification | Silica Gel Column Chromatography |
| Eluent System | Gradient of Ethyl Acetate in Hexanes |
| Expected Yield | 70-90% |
| Product Appearance | Solid |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
Table 1: Summary of quantitative data and reaction parameters for the synthesis of this compound.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.05 (d, J = 6.8 Hz, 2H, N-CH₂-CH=), 2.75 (t, J = 6.0 Hz, 4H, piperidine H-2, H-6), 2.45 (t, J = 6.0 Hz, 4H, piperidine H-3, H-5).
-
¹³C NMR (CDCl₃, 101 MHz): δ 208.5 (C=O), 134.0 (-CH=CH₂), 118.0 (-CH=CH₂), 61.5 (N-CH₂-CH=), 53.0 (piperidine C-2, C-6), 41.0 (piperidine C-3, C-5).
-
MS (ESI+): m/z 140.1 [M+H]⁺.
Note: The NMR data presented is predicted and should be confirmed by experimental analysis of the synthesized compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships of reactants and byproducts in the N-alkylation.
Application Notes and Protocols for N-Alkylation of 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 4-piperidone derivatives are crucial structural motifs in medicinal chemistry and drug discovery. The nitrogen atom of the piperidine ring serves as a key point for molecular modification, enabling the synthesis of a diverse range of compounds with varied pharmacological activities. These derivatives are integral to the development of analgesics, antipsychotics, antihistamines, and antiviral agents.[1][2] The ability to selectively introduce various alkyl and aryl groups at the nitrogen position allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn influences its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
This document provides detailed protocols for two primary methods for the N-alkylation of 4-piperidone: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . Each method offers distinct advantages and is suited for different synthetic strategies and available starting materials.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward and widely used method for forming a carbon-nitrogen bond. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the 4-piperidone acts as a nucleophile, attacking an electrophilic alkyl halide. A base is required to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the N-alkylated product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[3][4] This method is particularly useful for introducing simple alkyl groups like benzyl, methyl, and ethyl.
Experimental Protocol: N-Benzylation of 4-Piperidone Hydrochloride
This protocol details the synthesis of 1-benzyl-4-piperidone using benzyl bromide as the alkylating agent.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq).
-
Add dry DMF to the flask and stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.15 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and maintain this temperature for 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Quench the filtrate with ice water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary to obtain pure 1-benzyl-4-piperidone.[3]
Data Presentation
The following table summarizes the quantitative data for the direct N-benzylation of 4-piperidone.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-Piperidone monohydrate HCl | Benzyl bromide | K₂CO₃ | DMF | 65 °C | 14 h | 89.28% | [3] |
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a versatile two-step, one-pot reaction that forms an amine from a carbonyl compound and another amine.[5][6] In the context of N-alkylation of 4-piperidone, the piperidone's secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[5] A key advantage of this method is the ability to use a wider variety of alkylating agents in the form of aldehydes and ketones. Furthermore, it is a milder method that often provides higher selectivity and avoids the common issue of over-alkylation to form quaternary ammonium salts, which can be a side reaction in direct alkylation.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a frequently used reducing agent due to its selectivity for reducing iminium ions in the presence of the starting carbonyl compound.[8][9][10]
Experimental Protocol: Reductive Amination of 4-Piperidone with Phenylacetaldehyde
This protocol describes the synthesis of N-(2-phenylethyl)-4-piperidone.
Materials:
-
4-Piperidone monohydrochloride
-
Phenylacetaldehyde
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-piperidone monohydrochloride (1.0 eq) and 1,2-dichloroethane.
-
Add triethylamine (2.0 eq) to the suspension and stir for 10 minutes.
-
Add phenylacetaldehyde (1.0 eq) and stir the mixture for 30 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (1.4 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-(2-phenylethyl)-4-piperidone.[9][11]
Visualizations
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of 4-Piperidone.
Experimental Workflow: N-Alkylation via Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
References
- 1. Page loading... [guidechem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: 1-Allyltetrahydro-4(1H)-pyridinone in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The incorporation of heteroatoms into the diene or dienophile allows for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the use of 1-allyltetrahydro-4(1H)-pyridinone as a dienophile in Diels-Alder reactions. While direct literature on the Diels-Alder reactions of this specific compound is emerging, the principles of vinylpyridine chemistry provide a strong foundation for its application. The N-allyl group serves as a key functionality, acting as the dienophile for the cycloaddition.
Synthesis of this compound
The starting material, this compound, can be readily synthesized via the N-alkylation of 4-piperidone. This is a standard procedure in organic synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Piperidone hydrochloride
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add allyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Expected Yield: 80-90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Intermolecular Diels-Alder Reaction of this compound
The allyl group of this compound can act as a dienophile in a Diels-Alder reaction with a suitable diene. The reactivity can be enhanced by the use of a Lewis acid catalyst, which coordinates to the carbonyl oxygen, thereby activating the dienophile.
Proposed Reaction Scheme
A general scheme for the Lewis acid-catalyzed Diels-Alder reaction of this compound with a generic diene is presented below.
Caption: Proposed Diels-Alder Reaction Scheme.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Titanium(IV) chloride (TiCl₄))
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane or toluene.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (1.0 - 1.5 eq) via syringe while maintaining the temperature.
-
Stir the mixture for 15-30 minutes at this temperature.
-
Add the diene (1.2 - 2.0 eq) dropwise via syringe.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Data Presentation
The following table summarizes representative quantitative data for the proposed Diels-Alder reaction with various dienes, based on typical yields and conditions for similar reactions reported in the literature.
| Diene | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclopentadiene | BF₃·OEt₂ | CH₂Cl₂ | -78 | 4 | 85 |
| Isoprene | TiCl₄ | CH₂Cl₂ | -78 to 0 | 12 | 70 |
| 1,3-Butadiene | BF₃·OEt₂ | Toluene | -78 to rt | 24 | 65 |
| Danishefsky's diene | ZnCl₂ | THF | 0 to rt | 6 | 90 |
Workflow and Signaling Pathway Diagrams
Synthesis Workflow
The overall workflow for the synthesis and subsequent Diels-Alder reaction is depicted below.
Application of 1-allyltetrahydro-4(1H)-pyridinone in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. This approach identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial hits serve as starting points for the development of more potent and selective drug candidates through iterative chemical modifications. The small size and low complexity of fragments allow for a more thorough exploration of the chemical space of a protein's binding site compared to traditional high-throughput screening of large, complex molecules.[1]
The compound 1-allyltetrahydro-4(1H)-pyridinone represents a valuable scaffold for FBDD, particularly in the discovery of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] The piperidinone core is a common motif in many biologically active compounds and approved drugs, offering a three-dimensional structure that can effectively probe the often-complex topology of kinase active sites.[3]
Key Attributes of this compound as a Fragment:
-
3D-Rich Scaffold: The saturated piperidinone ring provides a non-flat, three-dimensional geometry, which can lead to more specific and higher-quality interactions with the target protein compared to predominantly flat aromatic fragments.[4][5]
-
Hydrogen Bonding Capabilities: The ketone group acts as a hydrogen bond acceptor, while the tertiary amine can influence the local electronic environment and solubility.
-
Defined Exit Vector: The N-allyl group serves as a well-defined vector for chemical elaboration. This allows for "fragment growing," a key strategy in FBDD where the initial fragment is extended to engage with nearby pockets in the protein binding site to increase affinity and selectivity.[6][7]
-
Favorable Physicochemical Properties: With a molecular weight of 139.19 g/mol , this compound adheres to the "Rule of Three," a common guideline for fragment library composition (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[8]
Hypothetical Screening Campaign against a Target Kinase (e.g., p38α MAPK):
While specific published data for the application of this compound in an FBDD campaign is not available, we can outline a representative workflow. In a hypothetical screen against a protein kinase, this fragment could be identified as a binder to the ATP-binding site. The piperidinone core might form key interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The N-allyl group would then project out towards the solvent-exposed region, providing a clear path for chemical synthesis to improve potency.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for an initial fragment screening and subsequent optimization of this compound against a target kinase.
| Compound ID | Structure | Method | Kd (μM) | Ligand Efficiency (LE) |
| Fragment 1 | This compound | SPR | 850 | 0.35 |
| Fragment 1 | This compound | NMR | 900 | 0.34 |
| Analog 1.1 | (Structure with modification on allyl group) | SPR | 250 | 0.38 |
| Analog 1.2 | (Structure with modification on piperidinone ring) | SPR | 600 | 0.36 |
| Linked Frag. | (Structure of Fragment 1 linked to another fragment) | ITC | 50 | 0.42 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a ligand-observed NMR experiment to detect the binding of fragments to a target protein.
Materials:
-
Target Protein (e.g., p38α MAPK, >95% purity)
-
Fragment Library (containing this compound)
-
NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
NMR Spectrometer (≥ 600 MHz) with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at 20-50 µM in NMR buffer.
-
Prepare stock solutions of individual fragments or fragment mixtures at 10-20 mM in a compatible solvent (e.g., d6-DMSO).
-
For the screening experiment, prepare NMR samples containing the target protein at a final concentration of 10-25 µM and each fragment at 100-500 µM. Prepare a corresponding set of reference samples containing only the fragments at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H NMR spectra for all fragment-only and protein-fragment mixture samples.
-
Commonly used ligand-observed experiments include Saturation Transfer Difference (STD) and Water-LOGSY.[8]
-
For STD, irradiate the protein resonances and observe the transfer of saturation to the binding fragments.
-
For Water-LOGSY, observe the transfer of magnetization from bulk water to the protein and then to the binding fragments.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
For STD experiments, subtract the off-resonance spectrum from the on-resonance spectrum to obtain the difference spectrum. Signals present in the difference spectrum correspond to protons of the binding fragment.
-
For Water-LOGSY, compare the sign of the fragment signals in the presence and absence of the protein. A change in sign indicates binding.
-
Fragments showing reproducible and significant signal changes are considered primary hits.
-
X-ray Crystallography for Fragment Hit Validation and Structural Elucidation
This protocol outlines the general steps for determining the crystal structure of a protein-fragment complex.
Materials:
-
Crystals of the target protein
-
Fragment hit solution (this compound at high concentration, e.g., 10-50 mM)
-
Cryoprotectant solution
-
Crystal mounting loops
-
Synchrotron X-ray source
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal from its mother liquor to a drop containing the fragment solution.
-
The concentration of the fragment should be significantly higher than its Kd to ensure sufficient occupancy in the crystal.[9]
-
Soaking times can vary from minutes to hours, depending on the crystal packing and fragment properties.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal to a cryoprotectant solution to prevent ice formation during freezing.
-
Mount the crystal in a loop and flash-cool it in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer of a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known structure of the apo-protein.
-
Build the fragment into the difference electron density map.
-
Refine the protein-fragment complex structure to obtain the final model with good statistics.
-
-
Analysis:
-
Analyze the binding mode of the fragment, identifying key interactions with the protein.
-
Identify vectors on the fragment that are suitable for chemical elaboration based on their orientation within the binding pocket.
-
Visualizations
Caption: Workflow for Fragment-Based Drug Design.
Caption: Strategies for Fragment Hit Optimization.
References
- 1. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-allyltetrahydro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the derivatization of 1-allyltetrahydro-4(1H)-pyridinone, a versatile scaffold in medicinal chemistry. The focus of this application note is the base-catalyzed Aldol condensation, a robust and high-yielding method for the synthesis of α,β-unsaturated ketone derivatives.
Introduction
This compound is a valuable building block in the synthesis of novel therapeutic agents. The piperidone core is a common motif in a wide range of biologically active compounds.[1] Derivatization of this scaffold allows for the systematic exploration of the structure-activity relationship (SAR) to optimize drug candidates. Common derivatization strategies for 4-piperidones include N-alkylation, N-acylation, Wittig reactions, reductive aminations, and, as detailed herein, Aldol condensations.[2][3][4][5]
The Claisen-Schmidt condensation, a type of base-catalyzed Aldol condensation, is particularly useful for reacting a ketone with an aromatic aldehyde to form a chalcone-like structure.[6] This reaction is advantageous due to its simplicity, use of readily available reagents, and generally high yields. The resulting α,β-unsaturated ketone products are themselves versatile intermediates for further functionalization.
This application note provides a representative protocol for the Aldol condensation of this compound with various aromatic aldehydes.
Experimental Protocols
General Protocol for the Base-Catalyzed Aldol Condensation of this compound
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Glacial acetic acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in 20 mL of 95% ethanol. Stir the solution at room temperature until all solids have dissolved.
-
Base Addition: Cool the flask in an ice bath. In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in 10 mL of deionized water. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The formation of a precipitate often indicates product formation.
-
Work-up: Upon completion of the reaction (as determined by TLC), cool the reaction mixture in an ice bath and neutralize it by the dropwise addition of glacial acetic acid until the pH is approximately 7.
-
Isolation of Crude Product: Pour the neutralized reaction mixture into 100 mL of cold deionized water. Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel. For chromatography, a gradient of ethyl acetate in hexanes is typically effective.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various derivatives of this compound via the Aldol condensation protocol described above.
| Derivative (Ar group) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Methoxyphenyl | 6 | 85 | 112-114 |
| 4-Chlorophenyl | 8 | 82 | 128-130 |
| 4-Nitrophenyl | 5 | 91 | 155-157 |
| Phenyl | 8 | 78 | 98-100 |
| 2,4-Dichlorophenyl | 10 | 75 | 141-143 |
Mandatory Visualization
Caption: Workflow for the Aldol condensation of this compound.
References
- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 20785-46-0 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for the Quantification of 1-allyltetrahydro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the quantitative analysis of 1-allyltetrahydro-4(1H)-pyridinone. Due to the absence of specific validated methods for this compound in the public domain, this guide outlines recommended starting points for method development and validation using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are based on established analytical strategies for structurally related compounds, such as pyridinone derivatives and cyclic amines. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the quantification of this compound in various matrices.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details proposed analytical methods, including sample preparation, chromatographic conditions, and validation parameters, to guide the development of robust quantitative assays.
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC with UV detection for routine analysis and LC-MS/MS for higher sensitivity and selectivity, particularly in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique suitable for the quantification of this compound in bulk materials and simple formulations.
2.1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (for method development):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The maximum absorbance wavelength should be determined by scanning a standard solution of this compound (a starting wavelength of 220-280 nm is recommended for initial screening).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the recommended technique. This method is particularly effective for quantifying low concentrations of the analyte in complex matrices like plasma or tissue homogenates.
2.2.1. Experimental Protocol: LC-MS/MS
-
Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.8 µm particle size) can be evaluated. HILIC may be beneficial for polar compounds.[2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A fast gradient is typically employed to ensure high throughput.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for this amine-containing structure.
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will correspond to the protonated molecule [M+H]+ of this compound. Product ions (Q3) for quantification and qualification should be determined by infusing a standard solution into the mass spectrometer.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to achieve maximum signal intensity for the analyte.
-
-
Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
-
Method Validation
A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the developed analytical method.[4][5][6] The following parameters should be assessed:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The linear relationship between the analyte concentration and the instrumental response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.
Data Presentation
The quantitative performance of the developed analytical methods should be summarized in clear and structured tables. Below are templates with representative target values for the validation of HPLC-UV and LC-MS/MS methods for a small molecule like this compound.
Table 1: Representative Quantitative Performance Data for HPLC-UV Method
| Validation Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| - Repeatability (n=6) | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 2: Representative Quantitative Performance Data for LC-MS/MS Method
| Validation Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (RSD%) | |
| - Repeatability (n=6) | ≤ 15.0% |
| - Intermediate Precision | ≤ 20.0% |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Visualizations
Diagrams
Caption: Workflow for analytical method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
Application Notes and Protocols: 1-Allyltetrahydro-4(1H)-pyridinone as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-allyltetrahydro-4(1H)-pyridinone as a key starting material for the construction of diverse and potentially bioactive heterocyclic scaffolds. The protocols outlined below offer step-by-step guidance for the synthesis of spiro-oxindoles, thieno[2,3-d]pyrimidines, and pyrido[4,3-d]pyrimidines, which are privileged structures in medicinal chemistry.
Introduction
This compound is a valuable bifunctional building block for organic synthesis. The presence of a reactive ketone carbonyl group and a versatile N-allyl substituent allows for a wide range of chemical transformations. The piperidone core is a common motif in numerous biologically active compounds, and the allyl group can serve as a handle for further functionalization or can participate in various cyclization reactions. These notes highlight its application in multicomponent reactions to generate complex heterocyclic systems with high efficiency and atom economy.
I. Synthesis of Spiro[indole-3,3'-piperidine] Derivatives
Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The three-component reaction between an isatin, an amino acid, and a dipolarophile is a powerful method for the stereoselective synthesis of spiro-pyrrolidinyl-oxindoles. In this section, we adapt a known procedure for the synthesis of spiro[indole-3,3'-piperidine] derivatives using this compound.
A. Three-Component Reaction for Spiro[indole-3,3'-piperidine]-2-one Synthesis
This protocol describes the synthesis of a spiro[indole-3,3'-piperidine]-2-one derivative via a one-pot, three-component reaction of this compound, isatin, and malononitrile. This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
Reaction Scheme:
Caption: Synthetic workflow for the one-pot synthesis of spiro[indole-3,3'-piperidine]-2-one derivatives.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), isatin (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Quantitative Data:
| Entry | Isatin Derivative | Product | Yield (%) |
| 1 | Isatin | 1'-Allyl-2-oxo-spiro[indole-3,3'-piperidine]-4'-carbonitrile | 85-90 |
| 2 | 5-Bromo-isatin | 1'-Allyl-5-bromo-2-oxo-spiro[indole-3,3'-piperidine]-4'-carbonitrile | 82-88 |
| 3 | 5-Nitro-isatin | 1'-Allyl-5-nitro-2-oxo-spiro[indole-3,3'-piperidine]-4'-carbonitrile | 80-85 |
Note: Yields are based on literature for similar N-substituted 4-piperidones and are expected to be comparable for the N-allyl derivative.
II. Synthesis of Fused Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a broad range of pharmacological activities, including kinase inhibition and anticancer effects. The Gewald reaction is a classic and efficient method for the synthesis of 2-aminothiophenes, which can then be cyclized to form the thieno[2,3-d]pyrimidine core.
A. Gewald Three-Component Reaction and Subsequent Cyclization
This protocol outlines a two-step, one-pot synthesis of 1-allyl-substituted thieno[2,3-d]pyrimidines starting from this compound.
Reaction Scheme:
Caption: Synthetic workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Experimental Protocol:
-
Gewald Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add elemental sulfur (1.1 mmol) and morpholine (1.5 mmol).
-
Heat the mixture at 50°C and stir for 2-3 hours. Monitor the formation of the 2-aminothiophene intermediate by TLC.
-
-
Cyclization:
-
To the reaction mixture containing the 2-aminothiophene intermediate, add formamide (5 mL).
-
Heat the mixture to reflux (around 120-130°C) and maintain for 8-10 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quantitative Data:
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Malononitrile | 4-Amino-1-allyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | 75-85 |
| 2 | Ethyl cyanoacetate | 4-Hydroxy-1-allyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | 70-80 |
Note: Yields are based on established Gewald reaction protocols with cyclic ketones.[3][4][5][6]
III. Synthesis of Fused Pyrido[4,3-d]pyrimidines
The pyrido[4,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents. A common synthetic route involves the condensation of a functionalized piperidine derivative with a pyrimidine precursor.
A. Multicomponent Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones
This protocol describes a multicomponent reaction for the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from this compound, an aromatic aldehyde, and urea or thiourea.
Reaction Scheme:
Caption: Synthetic workflow for the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol) in toluene (20 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 10 mol%).
-
Reaction Conditions: Heat the mixture to reflux and remove the water formed during the reaction using the Dean-Stark trap. Continue refluxing for 12-18 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization from a suitable solvent to afford the pure product.
Quantitative Data:
| Entry | Aldehyde | Reagent | Product | Yield (%) |
| 1 | Benzaldehyde | Urea | 1-Allyl-7-phenyl-1,2,3,5,6,7-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one | 65-75 |
| 2 | 4-Chlorobenzaldehyde | Urea | 1-Allyl-7-(4-chlorophenyl)-1,2,3,5,6,7-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one | 60-70 |
| 3 | Benzaldehyde | Thiourea | 1-Allyl-7-phenyl-1,2,3,5,6,7-hexahydropyrido[4,3-d]pyrimidine-4(3H)-thione | 70-80 |
Note: These protocols are based on established methodologies for related 4-piperidones. Optimization of reaction conditions may be required for this compound.
IV. Potential Signaling Pathway Involvement
The synthesized heterocyclic scaffolds are known to interact with various biological targets. For instance, spiro-oxindoles can act as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy. Thieno[2,3-d]pyrimidines are often designed as kinase inhibitors, targeting signaling pathways involved in cell proliferation and inflammation. Pyrido[4,3-d]pyrimidines have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
References
Application Notes and Protocols for the Development of Kinase Inhibitors from 1-Allyltetrahydro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyridinone scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases. This document provides a comprehensive guide to developing novel kinase inhibitors based on the versatile, yet underexplored, 1-allyltetrahydro-4(1H)-pyridinone scaffold.
The introduction of an allyl group at the N1 position offers a unique vector for chemical modification, allowing for the exploration of diverse chemical space and the potential for covalent inhibition through the reactive allyl moiety. The tetrahydro-4(1H)-pyridinone core provides a three-dimensional structure that can be functionalized to achieve high potency and selectivity. These application notes will detail a hypothetical drug discovery workflow, from initial library synthesis to biological evaluation, providing researchers with the necessary protocols to explore this promising chemical series.
Data Presentation: Hypothetical Kinase Inhibition Data
A hypothetical library of compounds derived from this compound was screened against a panel of cancer-relevant kinases. The half-maximal inhibitory concentrations (IC50) were determined to assess the potency and selectivity of each compound. The results are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R Group | c-Src (nM) | p38α (nM) | EGFR (nM) |
| HYPO-001 | H | >10,000 | >10,000 | >10,000 |
| HYPO-002 | 4-Fluorophenyl | 150 | 850 | 5,200 |
| HYPO-003 | 3,4-Dichlorophenyl | 75 | 420 | 3,100 |
| HYPO-004 | 4-Anilino | 25 | 150 | 1,800 |
| HYPO-005 | 4-Morpholino | 500 | 2,500 | >10,000 |
Table 2: Selectivity Profile of Lead Compound HYPO-004
| Kinase Target | IC50 (nM) |
| c-Src | 25 |
| YES1 | 45 |
| LCK | 80 |
| p38α | 150 |
| JNK1 | 1,200 |
| ERK2 | 3,500 |
| EGFR | 1,800 |
| VEGFR2 | 2,100 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (Exemplified by HYPO-004)
This protocol describes a potential synthetic route for generating derivatives of this compound, as exemplified by the synthesis of a hypothetical potent inhibitor, HYPO-004.
Materials:
-
1-Allyl-4-piperidone
-
Aromatic amine (e.g., 4-aminobenzylamine)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Enamine Intermediate:
-
To a solution of 1-allyl-4-piperidone (1.0 eq) in anhydrous toluene, add the desired aromatic amine (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude enamine.
-
-
Buchwald-Hartwig Amination:
-
In a flame-dried Schlenk flask, combine the crude enamine (1.0 eq), an appropriate aryl halide (e.g., 4-bromoaniline, 1.2 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and heat the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final compound.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., c-Src, p38α)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the appropriate kinase assay buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation and Detection:
-
Add 10 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Application Notes and Protocols for Screening 1-allyltetrahydro-4(1H)-pyridinone Derivatives for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preliminary screening of 1-allyltetrahydro-4(1H)-pyridinone derivatives for antifungal activity. Due to a lack of publicly available antifungal activity data for this compound derivatives, this document presents data for structurally related N-substituted piperidin-4-one derivatives to serve as a reference. The protocols provided are standardized methods for determining antifungal efficacy.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Pyridinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. The this compound scaffold represents a key area of interest for the development of new antifungal drug candidates. This document outlines the essential protocols for in vitro screening of these compounds to determine their minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
Data Presentation: Antifungal Activity of Structurally Related Piperidin-4-one Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of synthesized 2,6-diaryl-3-methyl-4-piperidone derivatives and their thiosemicarbazone counterparts against various fungal strains. This data is presented to illustrate the potential antifungal activity within this class of compounds and to provide a comparative baseline for the screening of novel this compound derivatives.[1]
Table 1: Antifungal Activity (MIC in µg/mL) of 2,6-diaryl-3-methyl-4-piperidone Derivatives [1]
| Compound ID | R | R' | M. gypseum | M. canis | T. mentagrophytes | T. rubrum | C. albicans |
| 1a | CH₃ | N(CH₃)₂ | 7 | 7 | 7 | 7 | 8 |
| 2a | CH₃ | OCH₃ | 8 | 7 | 8 | 8 | 10 |
| 3a | CH₃ | OH | 8 | 8 | 8 | 8 | 10 |
| 4a | CH(CH₃)₂ | N(CH₃)₂ | 7 | 7 | 7 | 7 | 8 |
| 5a | CH(CH₃)₂ | OCH₃ | 8 | 7 | 8 | 8 | 10 |
| 6a | CH(CH₃)₂ | OH | 8 | 8 | 8 | 8 | 10 |
| Terbinafine | - | - | < 0.25 | < 0.25 | < 0.25 | < 0.25 | 1 |
Table 2: Antifungal Activity (MIC in µg/mL) of Thiosemicarbazone Derivatives of 2,6-diaryl-3-methyl-4-piperidones [1]
| Compound ID | R | R' | M. gypseum | M. canis | T. mentagrophytes | T. rubrum | C. albicans |
| 1b | CH₃ | N(CH₃)₂ | 4 | 5 | 5 | 2 | 5 |
| 2b | CH₃ | OCH₃ | 5 | 4 | 3 | 2 | 8 |
| 3b | CH₃ | OH | 3 | 3 | 3 | 3 | 5 |
| 4b | CH(CH₃)₂ | N(CH₃)₂ | 3 | 3 | 3 | 3 | 8 |
| 5b | CH(CH₃)₂ | OCH₃ | 5 | 4 | 3 | 2 | 8 |
| 6b | CH(CH₃)₂ | OH | 4 | 4 | 4 | 4 | 5 |
| Terbinafine | - | - | < 0.25 | < 0.25 | < 0.25 | < 0.25 | 1 |
Experimental Protocols
The following protocols are based on established and standardized methods for antifungal susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum:
-
Yeast (e.g., Candida albicans): Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Harvest several colonies and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium.
-
Molds (e.g., Aspergillus niger): Grow the mold on Potato Dextrose Agar (PDA) at 28-30°C until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes. Adjust the conidial concentration using a hemocytometer and dilute in RPMI-1640 medium to the desired final concentration.
2. Preparation of Test Compounds:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired test concentrations. The final concentration of DMSO should not exceed 1% and should be tested for any intrinsic antifungal activity.
3. Assay Procedure:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compound.
-
Include a positive control (a known antifungal agent, e.g., fluconazole or amphotericin B) and a negative control (inoculum with no compound).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
4. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound that causes a significant inhibition of visible growth compared to the drug-free control well.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined following the MIC assay.
1. Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh SDA or PDA plate.
2. Incubation:
-
Incubate the plates at the appropriate temperature (35°C for yeasts, 28-30°C for molds) for 24-72 hours, or until growth is visible in the control spots.
3. Interpretation of Results:
-
The MFC is the lowest concentration of the test compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Based on the mechanism of action of related piperidine-containing antifungals, a potential target for this compound derivatives is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane.
Caption: Hypothetical Inhibition of Fungal Ergosterol Biosynthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allyltetrahydro-4(1H)-pyridinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-allyltetrahydro-4(1H)-pyridinone synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low yields in the N-alkylation of 4-piperidone are a common issue and can stem from several factors. Here is a breakdown of potential causes and their solutions:
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Inadequate Base: The choice and quality of the base are critical.
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Problem: Weak bases may not effectively deprotonate the piperidinium salt, leading to poor nucleophilicity of the nitrogen. Carbonate bases can be hygroscopic and lose activity if not stored properly.
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Solution: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA). Ensure the base is anhydrous. Consider using a stronger base like sodium hydride (NaH) in an appropriate anhydrous solvent if other options fail, though this requires more stringent anhydrous conditions.[1]
-
-
Suboptimal Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.
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Problem: The starting material, 4-piperidone hydrochloride monohydrate, has limited solubility in many common organic solvents.[2] If the reactants are not properly dissolved, the reaction will be slow or incomplete.
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Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally effective for this reaction as they can dissolve the reactants and facilitate the Sₙ2 reaction.[1]
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Problem: Insufficient thermal energy can lead to a slow reaction rate.
-
Solution: Heating the reaction mixture can significantly increase the reaction rate. A temperature range of 50-80 °C is a good starting point to optimize.[1]
-
-
Over-alkylation (Quaternary Salt Formation): A common side reaction is the formation of the dialkylated quaternary ammonium salt.
-
Problem: The product, this compound, can react with another molecule of allyl bromide to form a quaternary salt, which is often water-soluble and lost during aqueous work-up. This is more likely to occur if an excess of the alkylating agent is used or if it is added too quickly.[1]
-
Solution: Use a slight excess of the 4-piperidone starting material relative to the allyl bromide. Add the allyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[1]
-
Issue 2: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What are the likely impurities and what purification strategies can I employ?
A: Purification challenges often arise from unreacted starting materials, side products, and the physical properties of the product itself.
-
Common Impurities:
-
Unreacted 4-piperidone.
-
Quaternary ammonium salt byproduct.
-
Residual base and salts.
-
-
Purification Strategies:
-
Aqueous Work-up: A standard aqueous work-up is the first step. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer will contain the desired product, while salts and some polar impurities will move to the aqueous layer. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: If the crude product is still impure after work-up, column chromatography on silica gel is an effective purification method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be used to separate the product from less polar and more polar impurities.
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Distillation: If the product is a liquid at room temperature, vacuum distillation can be a viable purification method for larger scales.
-
Experimental Protocols
A representative protocol for the synthesis of this compound is provided below. This protocol is based on general principles of N-alkylation of piperidines.
Synthesis of this compound
-
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add allyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
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Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of N-alkylation of piperidines, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Base | K₂CO₃ | Good | Triethylamine | Moderate to Good | [1] |
| Solvent | Acetonitrile | Good | DMF | Good | [1] |
| Temperature | Room Temp | Low to Moderate | 70 °C | Good to High | [1] |
| Alkylating Agent Stoichiometry | 1.1 eq | High | >1.5 eq | Lower (due to side reactions) | [1] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: N-allylation of Tetrahydro-4-pyridinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-allylation of tetrahydro-4-pyridinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-allylation of tetrahydro-4-pyridinone?
A1: The primary side reactions encountered are O-allylation, over-allylation leading to a quaternary ammonium salt, and base-catalyzed self-condensation (Aldol condensation). The propensity for these side reactions is influenced by the choice of base, solvent, temperature, and stoichiometry of the reactants.
Q2: How can I minimize the formation of the O-allylated byproduct?
A2: O-allylation arises from the reaction of the allylating agent with the enolate oxygen of tetrahydro-4-pyridinone. To favor N-allylation, consider the following:
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Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation over O-alkylation.
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Base Selection: The choice of base is critical. While strong bases are needed to deprotonate the nitrogen, very strong bases can increase the concentration of the enolate, potentially leading to more O-allylation. Using a milder base like potassium carbonate (K₂CO₃) or a hindered base can sometimes improve N-selectivity.
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Allylating Agent: "Softer" electrophiles tend to react preferentially at the nitrogen atom. Allyl bromide is a common choice that generally provides good N-selectivity.
Q3: My reaction is producing a significant amount of a water-soluble, highly polar byproduct. What is it and how can I prevent it?
A3: This is likely the N,N-diallyl quaternary ammonium salt, resulting from the over-allylation of the desired product. To prevent this:
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Stoichiometry: Use a slight excess of the tetrahydro-4-pyridinone relative to the allyl bromide (e.g., 1.1 to 1 equivalents).
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Slow Addition: Add the allyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second allylation step.
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Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant over-allylation occurs.
Q4: I am observing a higher molecular weight, colored impurity in my crude product. What could this be?
A4: This could be the product of an Aldol condensation, where the enolate of one molecule of tetrahydro-4-pyridinone attacks the ketone of another. To mitigate this:
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Temperature: Running the reaction at a lower temperature can disfavor the Aldol condensation.
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Base: Using a non-nucleophilic, hindered base like LDA at low temperatures can help to form the enolate cleanly and minimize self-condensation before the addition of the allylating agent. However, for simple N-allylation, this is often not necessary if other conditions are optimized.
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Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive allylating agent. 4. Poor solubility of reactants. | 1. Switch to a stronger base (e.g., NaH instead of K₂CO₃). 2. Increase the reaction temperature in increments of 10 °C. 3. Use freshly opened or purified allyl bromide. 4. Choose a solvent in which all reactants are soluble (e.g., DMF). |
| Formation of O-Allylated Byproduct | 1. Use of a non-polar solvent. 2. Use of a very strong, non-hindered base. | 1. Switch to a polar aprotic solvent like DMF or acetonitrile. 2. Consider using K₂CO₃ or another milder base. |
| Significant Over-allylation | 1. Excess allyl bromide. 2. High concentration of allyl bromide. 3. Prolonged reaction time. | 1. Use a slight excess of tetrahydro-4-pyridinone. 2. Add allyl bromide dropwise over a period of time. 3. Monitor the reaction closely and quench it upon completion. |
| Presence of Aldol Condensation Products | 1. Use of a strong, nucleophilic base at elevated temperatures. 2. Long reaction times. | 1. Lower the reaction temperature. 2. Consider a less nucleophilic base. 3. Shorten the reaction time. |
| Difficulty in Product Purification | 1. Presence of multiple, similarly polar byproducts. | 1. Optimize reaction conditions to minimize side products. 2. Employ column chromatography with a carefully selected solvent system. Consider a gradient elution. 3. If the product is basic, an acidic workup and extraction can help remove non-basic impurities. |
Data Presentation: Influence of Reaction Conditions on Product Distribution (Illustrative)
The following table provides an illustrative summary of how reaction conditions can influence the product distribution in the N-allylation of a generic 4-piperidone system, based on general principles of organic chemistry. Note: These are not experimental values for the specific N-allylation of tetrahydro-4-pyridinone but are intended to guide optimization.
| Entry | Base | Solvent | Temperature (°C) | N-Allyl Product (%) | O-Allyl Product (%) | Over-allylation (%) | Aldol Product (%) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 85 | 5 | 5 | <5 |
| 2 | NaH | THF | 25 | 70 | 15 | 10 | 5 |
| 3 | K₂CO₃ | Toluene | 80 | 60 | 25 | 10 | 5 |
| 4 | NaH | DMF | 0 -> 25 | 90 | <5 | 5 | <1 |
| 5 | Et₃N | DCM | 25 | 75 | 10 | 15 | <1 |
Experimental Protocols
Protocol 1: N-allylation of Tetrahydro-4-pyridinone using Potassium Carbonate
This protocol is a general method adapted for the N-allylation of tetrahydro-4-pyridinone.
Materials:
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Tetrahydro-4-pyridinone hydrochloride
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Allyl bromide
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon)
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Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tetrahydro-4-pyridinone hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
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Stir the suspension at room temperature for 30 minutes.
-
To the stirred suspension, add allyl bromide (1.1 eq) dropwise over 15 minutes.
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Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
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Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
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Pour the reaction mixture into cold water and extract with diethyl ether (3 x volume of the aqueous layer).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-allyl-tetrahydro-4-pyridinone.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Purification of 1-allyltetrahydro-4(1H)-pyridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-allyltetrahydro-4(1H)-pyridinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Such as 4-piperidone and allyl bromide.
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Over-allylation products: Formation of a quaternary ammonium salt.
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Byproducts from side reactions: Depending on the synthetic route, these could include products of elimination or rearrangement.
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Degradation products: The piperidone ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The allyl group may also be subject to oxidation.
Q2: My purified this compound is a yellow oil, but I expected a colorless liquid or solid. What could be the reason?
A2: A yellow coloration often indicates the presence of impurities. This could be due to residual starting materials, byproducts, or degradation products formed during the reaction or purification process. It is also possible that trace amounts of impurities have polymerized or oxidized upon exposure to air or light. Further purification by column chromatography or distillation may be necessary.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I resolve this?
A3: Tailing is a common issue when purifying basic compounds like this compound on acidic silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.
To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1% v/v) or a few drops of ammonia solution in the mobile phase can neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Basic alumina or amine-functionalized silica gel are excellent alternatives for the purification of basic compounds.
-
Consider reverse-phase chromatography: If the compound is sufficiently soluble in a suitable solvent system.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure the stability of the purified compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen). Protection from light is also advisable to prevent potential photochemical degradation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system. - Column overloading. - Improper column packing (channeling). | - Optimize the eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). - Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. - Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Compound Stuck on the Column / Low Recovery | - The compound is too polar for the chosen eluent. - Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution with methanol may be necessary. - Add a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica gel. - Consider using an alternative stationary phase like alumina. |
| Product Degradation on the Column | - The compound is sensitive to the acidic nature of silica gel. | - Use a deactivated (neutral) silica gel or an alternative stationary phase like basic alumina. - Perform the chromatography quickly to minimize contact time. - Add a small amount of a basic modifier to the eluent. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then try cooling again. - Try adding a co-solvent in which the compound is less soluble (an "anti-solvent"). - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. - Choose a different recrystallization solvent. |
| Oiling Out (Formation of an Oil Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - High concentration of impurities. | - Use a lower-boiling point solvent. - Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a small amount of additional solvent may help. - Perform a preliminary purification step (e.g., column chromatography) to remove a significant portion of the impurities before recrystallization. |
| Low Yield of Recovered Crystals | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[1] - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. - Always use ice-cold solvent to wash the collected crystals.[1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A suitable Rf value for the product is typically between 0.2 and 0.4. A common starting solvent system is a mixture of hexanes and ethyl acetate. If tailing is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude material in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents include hexanes, ethyl acetate, isopropanol, or a mixture of solvents like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Workflows
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Allyltetrahydro-4(1H)-pyridinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-allyltetrahydro-4(1H)-pyridinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common starting material is 4-piperidone, often available as its hydrochloride monohydrate salt. This precursor is then N-allylated to introduce the allyl group onto the nitrogen atom.
Q2: What are the typical reaction conditions for the N-allylation of 4-piperidone?
A2: The N-allylation is typically carried out by reacting 4-piperidone with an allyl halide, most commonly allyl bromide, in the presence of a base and a suitable solvent. Common bases include potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃). Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are frequently used.
Q3: I am observing a mixture of N-allylated and O-allylated products. How can I improve the selectivity for N-allylation?
A3: The formation of O-allylated byproducts can occur due to the keto-enol tautomerism of the 4-piperidone ring, creating a competing nucleophilic oxygen. To favor N-allylation, ensure anhydrous reaction conditions as the presence of water can facilitate tautomerization. Using a polar aprotic solvent like DMF can also promote N-alkylation. The choice of base is also critical; inorganic bases like potassium carbonate generally favor N-alkylation.
Q4: My reaction is sluggish or not going to completion. What could be the issue?
A4: If you are starting with 4-piperidone hydrochloride monohydrate, the presence of the hydrochloride can neutralize your base, and the water of hydration can interfere with the reaction. It is crucial to use a sufficient excess of base to both neutralize the hydrochloride and promote the reaction. Additionally, ensuring the complete solubility of the starting material is important; solvents like DMF or DMSO can be beneficial if solubility is an issue. Gentle heating (e.g., 50-60 °C) can also help to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Yield of this compound | 1. Inactive allylating agent. 2. Insufficient amount or strength of the base. 3. Low reaction temperature. 4. Poor solubility of 4-piperidone hydrochloride. | 1. Use fresh or purified allyl bromide. 2. Use at least 2 equivalents of a base like anhydrous K₂CO₃, especially when starting from the hydrochloride salt. 3. Gently heat the reaction mixture to 50-60 °C. 4. Use a solvent in which the starting material is more soluble, such as DMF or DMSO. |
| Formation of a Quaternary Ammonium Salt (Over-allylation) | 1. Excess allyl bromide used. 2. Rapid addition of allyl bromide. | 1. Use a slight excess (1.1-1.2 equivalents) of allyl bromide. 2. Add the allyl bromide dropwise to the reaction mixture to maintain a low concentration. |
| Presence of Unreacted Starting Material | 1. Reaction time is too short. 2. Insufficient mixing. | 1. Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed. 2. Ensure efficient stirring throughout the reaction. |
| Difficult Product Isolation and Purification | The product may be water-soluble, leading to losses during aqueous workup. | After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). A brine wash of the combined organic layers can help to remove residual water. |
Data Presentation
The following tables summarize quantitative data for the N-alkylation of 4-piperidone with various alkylating agents under different conditions. While specific data for N-allylation is limited in readily available literature, the data for other alkylations provides a strong basis for optimizing the N-allylation reaction.
Table 1: N-Alkylation of 4-Piperidone with Alkyl Bromides
| Entry | Alkyl Bromide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 50 | 48 | 85 |
| 2 | Ethyl bromoacetate | K₂CO₃ | DMF | 50 | 48 | 78 |
| 3 | Propargyl bromide | K₂CO₃ | DMF | 50 | 48 | 82 |
Data adapted from a study on the synthesis of N-alkyl-4-piperidones.
Experimental Protocols
General Protocol for the N-Allylation of 4-Piperidone
This protocol describes a general method for the N-allylation of 4-piperidone using allyl bromide and potassium carbonate in DMF.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-piperidone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in N-Allylation
Caption: Troubleshooting workflow for low yield reactions.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step experimental workflow.
stability issues of 1-allyltetrahydro-4(1H)-pyridinone under acidic conditions
Welcome to the technical support center for 1-allyltetrahydro-4(1H)-pyridinone. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent when using an acidic mobile phase or formulation. What could be the cause?
A1: this compound, like many N-substituted piperidones, can be susceptible to degradation under acidic conditions. The inconsistency in your results is likely due to acid-catalyzed hydrolysis or other rearrangements of the molecule. The primary sites for acid-catalyzed reactions are the allyl group's double bond and the carbonyl group. It is crucial to investigate the stability of the molecule under your specific experimental conditions.[1][2]
Q2: What is the most probable degradation pathway for this compound in an acidic aqueous solution?
A2: While specific literature on this exact molecule is scarce, based on general organic chemistry principles, the most probable degradation pathway involves the acid-catalyzed hydration of the allyl group's double bond. This reaction would proceed via protonation of the double bond to form a secondary carbocation, followed by nucleophilic attack by water. The resulting product would be 1-(2-hydroxypropyl)tetrahydro-4(1H)-pyridinone. A less favorable, but possible, reaction is the hydration of the ketone to a geminal diol, although this equilibrium usually favors the ketone form.[2][3]
Q3: I see an unexpected peak in my HPLC chromatogram after exposing my compound to acid. How can I identify this new peak?
A3: The new peak is likely a degradation product. To identify it, you should employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[4] This will allow you to determine the mass of the unknown compound and compare it to potential degradation products, such as the hydrated form mentioned in Q2. Forced degradation studies are essential for identifying potential degradants and developing stability-indicating methods.[5][6]
Q4: How can I minimize or prevent the degradation of this compound during my experiments?
A4: To minimize degradation:
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pH Control: Maintain the pH of your solutions as close to neutral as possible, if your experimental design allows.
-
Temperature: Perform experiments at the lowest practical temperature, as heat can accelerate acid-catalyzed reactions.
-
Time: Minimize the time the compound is exposed to acidic conditions. Prepare solutions fresh and analyze them promptly.
-
Solvent Choice: If possible, use aprotic solvents instead of aqueous acidic solutions to prevent hydrolysis.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study deliberately exposes a drug substance to stress conditions that are more severe than accelerated stability testing, such as high heat, humidity, and extreme pH levels (acidic and basic).[4][7] The objectives are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods that can resolve the parent drug from all its degradants.[4][5][6] This is a critical step in drug development as mandated by regulatory bodies like the ICH.[4][5]
Proposed Degradation Pathway
The following diagram illustrates the proposed primary degradation pathway for this compound under acidic conditions.
Caption: Proposed acid-catalyzed hydration of the allyl group.
Troubleshooting Guide
If you are encountering stability issues, follow this logical workflow to diagnose and resolve the problem.
Caption: Workflow for troubleshooting stability issues.
Data Presentation
While specific kinetic data for this compound is not publicly available, researchers should record their findings from forced degradation studies in a structured manner. The table below serves as a template for documenting results from an acid-stress study.
Table 1: Template for Acidic Forced Degradation Study Results
| Sample ID | Acid Type (e.g., HCl) | Acid Conc. (M) | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | No. of Degradants | Major Degradant Peak Area (%) |
| CTRL-01 | None | 0 | 25 | 24 | 99.8 | 99.8 | 0.0 | 0 | 0 |
| ACID-01 | HCl | 0.1 | 25 | 4 | 99.8 | 98.5 | 1.3 | 1 | 1.2 |
| ACID-02 | HCl | 0.1 | 25 | 24 | 99.8 | 92.3 | 7.5 | 2 | 7.1 |
| ACID-03 | HCl | 0.1 | 60 | 4 | 99.8 | 85.1 | 14.7 | 2 | 13.9 |
| ACID-04 | H₂SO₄ | 0.1 | 25 | 24 | 99.8 | 91.9 | 7.9 | 2 | 7.4 |
Data shown is for illustrative purposes only.
Experimental Protocols
Protocol 1: Acidic Forced Degradation Study
This protocol outlines a typical procedure for assessing the stability of this compound under acidic stress conditions, in line with ICH guidelines.[4][5]
Objective: To identify the number of degradation products and determine the primary degradation pathway under acidic conditions. An ideal study aims for 5-20% degradation of the active substance.[5]
Materials:
-
This compound
-
Class A Volumetric flasks
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade Acetonitrile (ACN) and Water
-
Calibrated pH meter
-
HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of ACN:Water as the diluent to create a 1 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
Transfer 1 mL of the stock solution to a 10 mL flask.
-
Add 1 mL of 0.1 M HCl.
-
Dilute to the 10 mL mark with the diluent. This results in a final drug concentration of 100 µg/mL in 0.01 M HCl.
-
Prepare a control sample by adding 1 mL of water instead of 0.1 M HCl.
-
-
Stress Conditions:
-
Store the stress and control samples at a controlled temperature (e.g., 60°C) in a calibrated oven or water bath.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before analysis, cool the withdrawn aliquot to room temperature.
-
Neutralize the aliquot by adding an equimolar amount of NaOH (e.g., if you take a 1 mL aliquot containing 0.01 M HCl, add 100 µL of 0.1 M NaOH). Confirm the final pH is near neutral.
-
Inject the neutralized sample into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 10 mM phosphate buffer, pH 7.0) and an organic phase (e.g., ACN or Methanol).
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detector.
-
Injection Volume: 10 µL.[8]
-
-
Data Interpretation:
-
Compare the chromatogram of the stressed sample to the control sample.
-
Calculate the percentage degradation using the peak area of the parent compound.
-
Report the relative retention times (RRT) and peak areas of any degradation products.
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for a forced degradation study.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
troubleshooting poor solubility of 1-allyltetrahydro-4(1H)-pyridinone analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers working with 1-allyltetrahydro-4(1H)-pyridinone analogs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound analog exhibiting poor aqueous solubility?
A1: The solubility of this compound analogs is governed by a balance of their physicochemical properties. The core structure contains both lipophilic (fat-loving) and hydrophilic (water-loving) regions.
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Lipophilic Character: The allyl group and the hydrocarbon backbone of the tetrahydropyridinone ring contribute to the molecule's lipophilicity, which can lead to poor solubility in aqueous solutions. Analogs with additional non-polar substituents will likely show decreased aqueous solubility.
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Hydrophilic Character: The nitrogen atom and the ketone's oxygen atom can participate in hydrogen bonding with water. The basicity of the nitrogen (predicted pKa of the parent 4-piperidone is ~8.95) allows for salt formation at acidic pH, which can significantly improve solubility.[1]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can also be a significant barrier to dissolution. Larger molecules or those with strong intermolecular interactions tend to have lower solubility.[2][3]
The interplay between these factors determines the overall solubility. A high LogP (a measure of lipophilicity) is often correlated with lower aqueous solubility.
Q2: I am observing precipitation when I dilute my concentrated DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A2: This is a common issue known as "compound crashing out" and occurs when the concentration of your analog in the final aqueous solution exceeds its kinetic solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to precipitate.
Below is a systematic workflow to troubleshoot this issue. It is crucial to ensure your compound is fully solubilized to obtain accurate and reproducible assay results.[4]
Q3: What are the primary strategies to enhance the solubility of my this compound analog for in vitro testing?
A3: Several techniques can be employed to improve aqueous solubility. The choice depends on the compound's properties and the requirements of your experiment.[5][6]
-
pH Adjustment: Since the tetrahydropyridinone ring contains a basic nitrogen, lowering the pH of your aqueous buffer will protonate this nitrogen, forming a more soluble salt. This is often the most effective initial strategy.[3][7] An initial screen from pH 4.0 to 7.4 is recommended. (See Protocol 1).
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.[8][9] Besides DMSO, other common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). It is critical to ensure the final co-solvent concentration is compatible with your assay and does not affect the biological system.[10]
-
Formulation with Excipients: Solubilizing agents can encapsulate the compound to increase its apparent solubility.[10]
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic parts of your analog from water.
-
Surfactants: Surfactants like Tween® 80 or sodium lauryl sulfate (SLS) can form micelles that encapsulate the compound, but they can also interfere with biological assays and should be used with caution.[11]
-
Q4: How can I obtain quantitative data on the solubility of my compound?
A4: Quantitative measurement is crucial for understanding and optimizing your compound's behavior. The two main types of solubility assays are kinetic and thermodynamic.
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Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is highly relevant for predicting precipitation issues in assays.[12] This is often measured using nephelometry (turbidity). (See Protocol 2).
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent. It is typically determined using the shake-flask method, which involves agitating an excess of the solid compound in the buffer for an extended period (24-48 hours) to reach equilibrium. (See Protocol 3).
Data Presentation
Table 1: Predicted Influence of Substituents on Aqueous Solubility of Analogs
This table provides a general guide on how different functional groups added to the core scaffold might influence aqueous solubility.
| Modification Type | Example Substituent | Predicted Effect on Solubility | Rationale |
| Increase Polarity | Hydroxyl (-OH), Amine (-NH2) | Increase | Introduces hydrogen bond donors/acceptors, increasing hydrophilicity. |
| Increase Ionizability | Carboxylic Acid (-COOH) | Increase (at pH > pKa) | Forms a charged carboxylate, significantly improving water solubility. |
| Increase Lipophilicity | Phenyl, Alkyl chains | Decrease | Increases the non-polar surface area of the molecule. |
| Reduce H-Bonding | Methylation of ring nitrogen | Decrease | Removes a hydrogen bond donor site. |
Table 2: Example Solubility Data for Hypothetical Analogs
| Compound ID | Modification | Kinetic Solubility in PBS, pH 7.4 (µM) | Thermodynamic Solubility in Water (µM) |
| Analog A | Parent Scaffold | 45 | 30 |
| Analog B | + p-Hydroxyphenyl group | 90 | 75 |
| Analog C | + p-Chlorophenyl group | 15 | 8 |
| Analog D | Salt form (HCl) | > 200 | > 200 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Screening
-
Prepare Buffers: Make a series of biologically relevant buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., 4.0, 5.5, 6.5, 7.4).
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).
-
Equilibration & Observation: Gently mix and let the solutions stand at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each sample for signs of precipitation against a dark background. A clear solution indicates solubility at that pH. For a more quantitative result, you can measure the turbidity using a plate reader.[10]
Protocol 2: Kinetic Solubility Assay via Nephelometry (Turbidity)
-
Prepare Plate: Dispense your aqueous assay buffer into the wells of a 96-well microplate.
-
Prepare Serial Dilution: In a separate plate, prepare a serial dilution of your compound in 100% DMSO.
-
Transfer Compound: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO plate to the buffer plate.
-
Mix: Mix the plate thoroughly for 5-10 minutes.
-
Measure Turbidity: Read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 650 nm) at several time points (e.g., 0, 1, and 2 hours).[10][12]
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Thermodynamic (Shake-Flask) Solubility Assay
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Add Excess Solid: Add an excess amount of the solid compound (enough so that undissolved solid remains) to a vial containing the buffer of interest (e.g., water, PBS).
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Equilibrate: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Phases: Centrifuge or filter the solution (using a syringe filter that does not bind the compound, e.g., PTFE) to remove all undissolved solid.
-
Quantify Concentration: Dilute an aliquot of the clear supernatant in a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS/MS. This concentration is the thermodynamic solubility.
Key Relationships and Factors
The solubility of your compound is not an isolated property but is influenced by several interconnected factors, as illustrated in the diagram below. Understanding these relationships is key to developing a successful solubilization strategy.
References
- 1. chembk.com [chembk.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. benchchem.com [benchchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. benchchem.com [benchchem.com]
preventing byproduct formation in 1-allyltetrahydro-4(1H)-pyridinone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-allyltetrahydro-4(1H)-pyridinone. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the N-alkylation of 4-piperidone with an allyl halide, typically allyl bromide, in the presence of a base. This is a nucleophilic substitution reaction where the secondary amine of the 4-piperidone attacks the electrophilic carbon of the allyl bromide.
Q2: What are the most common byproducts in this reaction?
The two most prevalent byproducts are:
-
1,1-diallyl-4-oxopiperidin-1-ium salt: This is a quaternary ammonium salt formed by the over-alkylation of the desired product.
-
Aldol condensation products: 4-piperidone can undergo self-condensation under basic conditions to form higher molecular weight aldol adducts.
Q3: How can I minimize the formation of the quaternary ammonium salt?
To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 4-piperidone relative to allyl bromide can help ensure that the allyl bromide is consumed before it can react with the product. Slow, dropwise addition of the allyl bromide to the reaction mixture is also recommended.
Q4: What conditions favor the aldol condensation of 4-piperidone?
Strong bases and high temperatures can promote the self-condensation of 4-piperidone. Using a milder base and maintaining a lower reaction temperature can significantly reduce the formation of these byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction. | Increase reaction time or slightly elevate the temperature. Ensure efficient stirring. |
| Formation of significant amounts of byproducts. | Refer to the specific troubleshooting points for over-alkylation and aldol condensation. | |
| Poor quality of starting materials. | Use freshly distilled or purified 4-piperidone and allyl bromide. Ensure the base is anhydrous if required by the solvent. | |
| Presence of a significant amount of a higher molecular weight byproduct, insoluble in many organic solvents. | Formation of the quaternary ammonium salt (over-alkylation). | Use a slight excess of 4-piperidone (1.1 to 1.2 equivalents). Add allyl bromide slowly to the reaction mixture. Consider using a phase transfer catalyst to improve the reaction rate at lower temperatures.[1][2][3] |
| A complex mixture of high molecular weight, colored impurities is observed. | Aldol condensation of 4-piperidone. | Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[4][5] Maintain a lower reaction temperature (e.g., room temperature or slightly above). |
| Difficulty in separating the product from unreacted 4-piperidone. | Similar polarities of the product and starting material. | Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) for purification. Acid-base extraction can also be employed; the product is a tertiary amine and can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent. |
| Reaction is slow or does not go to completion. | Insufficient reactivity. | Consider using a more polar aprotic solvent like DMF or acetonitrile to improve the solubility of reactants and accelerate the SN2 reaction. The addition of a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate, especially in a two-phase system.[1][2][3][6] |
Experimental Protocols
Protocol 1: Standard N-Alkylation of 4-Piperidone
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Begin vigorous stirring and add allyl bromide (1.05 eq) dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a 1:1 mixture of hexanes and ethyl acetate.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Reaction Pathways and Byproduct Formation
Main Reaction Pathway
Caption: N-alkylation of 4-piperidone with allyl bromide.
Byproduct Formation: Over-Alkylation
References
Technical Support Center: Spectroscopic Analysis of 1-Allyltetrahydro-4(1H)-pyridinone
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 1-allyltetrahydro-4(1H)-pyridinone. These values are estimations and should be used as a reference for experimental design and data interpretation.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (piperidone ring) | 2.70 - 2.85 | t | 5.8 |
| H-3', H-5' (piperidone ring) | 2.50 - 2.65 | t | 5.8 |
| Allyl CH₂ | 3.05 - 3.15 | d | 6.4 |
| Allyl CH | 5.75 - 5.85 | m | - |
| Allyl =CH₂ | 5.15 - 5.25 | m | - |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ketone) | 208 - 212 |
| Piperidone C-2, C-6 | 50 - 55 |
| Piperidone C-3, C-5 | 40 - 45 |
| Allyl CH₂ | 60 - 65 |
| Allyl CH | 130 - 135 |
| Allyl =CH₂ | 115 - 120 |
Table 3: Predicted Key IR Absorption Bands (KBr Pellet)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ketone) | 1710 - 1730 | Strong |
| C-N stretch (tertiary amine) | 1100 - 1200 | Medium |
| C=C stretch (alkene) | 1640 - 1650 | Medium |
| =C-H stretch (alkene) | 3010 - 3090 | Medium |
| C-H stretch (aliphatic) | 2800 - 3000 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
| m/z | Proposed Fragment |
| 139 | [M]⁺ (Molecular Ion) |
| 98 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 57 | [C₃H₅N]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0-220 ppm.
-
Employ proton decoupling.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FTIR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and analyze the resulting absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 30-200.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathway.
Troubleshooting Guides and FAQs
NMR Spectroscopy
Q1: Why are my NMR peaks broad? A1: Peak broadening in NMR can be caused by several factors:
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant broadening. Ensure your glassware is clean and your sample is free from such impurities.
-
Chemical Exchange: Protons or carbons in different chemical environments that are rapidly interconverting can lead to broadened signals. This can sometimes be resolved by acquiring the spectrum at a lower temperature.
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should resolve this issue.
Q2: I am not seeing the expected number of signals in my ¹³C NMR spectrum. What could be the reason? A2:
-
Low Signal-to-Noise: Quaternary carbons (like the C=O group) and other carbons with long relaxation times may have very low intensity. Increase the number of scans or decrease the relaxation delay to enhance their signals.
-
Overlapping Signals: It is possible that some carbon signals are overlapping. Higher field strength instruments can improve resolution.
-
Solvent Peak Obscuration: Ensure that your signals of interest are not obscured by the solvent peaks.
Q3: The integration of my ¹H NMR signals is not accurate. What should I do? A3:
-
Baseline Correction: Ensure that the baseline of your spectrum is flat. A distorted baseline can lead to inaccurate integration.
-
Sufficient Relaxation Delay: A short relaxation delay may cause signals from protons with longer relaxation times to be saturated, leading to lower than expected integration values. Increase the relaxation delay.
-
Phasing: Improper phasing of the spectrum can also affect integration accuracy. Re-phase your spectrum carefully.
FTIR Spectroscopy
Q1: My FTIR spectrum has a very noisy baseline. How can I improve it? A1: A noisy baseline can be due to:
-
Insufficient Scans: Increase the number of co-added scans to improve the signal-to-noise ratio.
-
Detector Issues: The detector may not be functioning optimally. Check the instrument's performance diagnostics.
-
Environmental Factors: Vibrations or atmospheric interference (water vapor, CO₂) can contribute to noise.[1] Purging the sample compartment with dry nitrogen can help minimize atmospheric interference.
Q2: I am seeing a broad absorption around 3400 cm⁻¹. Is this from my sample? A2: A broad peak around 3400 cm⁻¹ is often due to the O-H stretching vibration of water. This can arise from:
-
Moisture in the KBr: KBr is hygroscopic and can absorb moisture from the air.[1] Ensure your KBr is dry by heating it in an oven before use.
-
Moisture in the Sample: If your sample is not completely dry, it will show a water peak.
-
Atmospheric Water Vapor: If the instrument is not properly purged, water vapor in the atmosphere can contribute to this peak.[1]
Q3: The peaks in my spectrum appear distorted or have negative dips. What is the cause? A3:
-
Incorrect Background Subtraction: If the background spectrum was collected with a dirty or different sample holder, it can lead to negative peaks after subtraction.[2] Ensure a clean and appropriate background is taken.
-
Sample Thickness (for films): If the sample is too thick, it can lead to total absorption and flattened peaks.
-
ATR Crystal Contamination: When using an Attenuated Total Reflectance (ATR) accessory, a dirty crystal during background collection can result in negative peaks in the sample spectrum.[2]
Mass Spectrometry
Q1: I cannot find the molecular ion peak in my mass spectrum. Why? A1: The molecular ion peak may be absent or very weak if the molecule is unstable under the ionization conditions. For cyclic ketones, the molecular ion is often observed, but extensive fragmentation can sometimes lead to its depletion.[3][4] Consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) if available.
Q2: My mass spectrum shows unexpected peaks. What could be their origin? A2: Unexpected peaks can arise from:
-
Impurities: The sample may contain impurities from the synthesis or purification process.
-
Background Contamination: Contaminants from the solvent, sample handling, or the instrument itself (e.g., pump oil) can appear in the spectrum.
-
Isotopes: The presence of isotopes (e.g., ¹³C) will result in M+1 peaks.
Q3: The fragmentation pattern is very complex. How can I interpret it? A3: For this compound, expect fragmentation patterns typical of cyclic ketones and N-alkylated compounds.[3]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[4]
-
Loss of Substituents: The loss of the allyl group (C₃H₅, mass 41) is a likely fragmentation pathway.
-
Ring Cleavage: The piperidone ring can undergo various cleavage patterns.[3][4]
Visualizations
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: Structure with predicted NMR shifts.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Allyltetrahydro-4(1H)-pyridinone
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-allyltetrahydro-4(1H)-pyridinone. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this versatile building block. The N-allyl group can present significant steric challenges, impacting reaction rates and yields. This guide offers practical solutions and detailed protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions with this compound where steric hindrance from the N-allyl group is a major concern?
A1: Steric hindrance from the N-allyl group primarily affects reactions targeting the C4-carbonyl group and the adjacent α-carbons. The most common transformations where this is a significant issue include:
-
Nucleophilic additions to the carbonyl group: Reactions such as Grignard, organolithium, and Reformatsky reactions can be sluggish or result in low yields due to the bulky N-allyl group hindering the approach of the nucleophile.
-
Olefination reactions: Wittig and Horner-Wadsworth-Emmons reactions can be challenging, especially when using bulky ylides or phosphonates.
-
α-Alkylation: The formation of an enolate and subsequent alkylation at the α-position can be impeded by the steric bulk of the N-allyl group, potentially leading to competing side reactions.
Q2: My Grignard reaction with this compound is giving a low yield of the desired tertiary alcohol. What troubleshooting steps should I take?
A2: Low yields in Grignard reactions with sterically hindered ketones like this compound are often due to two main side reactions: enolization of the ketone and reduction of the carbonyl group. Here is a logical workflow to troubleshoot this issue:
Q3: How can I improve the efficiency of Wittig or Horner-Wadsworth-Emmons reactions with this compound?
A3: Olefination of sterically hindered ketones can be challenging. For the Wittig reaction, using non-stabilized, more reactive ylides is often more successful than using stabilized ylides.[1] However, this can lead to issues with stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative for hindered ketones as the phosphonate carbanions are more nucleophilic.[2][3]
Here are some strategies to improve yields:
-
Choice of Reagent: For the HWE reaction, consider using more reactive phosphonates, such as those with trifluoroethyl esters (Still-Gennari modification) to favor Z-alkene formation if desired.
-
Base and Reaction Conditions: The choice of base and reaction conditions is critical. Strong, non-nucleophilic bases like NaH, KHMDS, or LDA are commonly used to generate the phosphonate anion. Running the reaction at elevated temperatures can help overcome the activation energy barrier.
-
Microwave Irradiation: The use of microwave irradiation can sometimes dramatically increase the rate and yield of HWE reactions with hindered ketones.
Q4: I am struggling with the α-alkylation of this compound. What are the key challenges and how can I overcome them?
A4: α-Alkylation of N-substituted 4-piperidones can be complicated by several factors, including the regioselectivity of enolate formation (kinetic vs. thermodynamic control) and the steric hindrance to the approach of the alkylating agent.
Key strategies for successful α-alkylation include:
-
Enolate Formation: To form the kinetic enolate (at the less substituted α-position), use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[4][5] For the thermodynamic enolate (at the more substituted α-position), a weaker base like sodium hydride (NaH) at a higher temperature can be used.[6]
-
Alkylating Agent: Use a reactive alkylating agent (e.g., methyl iodide, allyl bromide, or benzyl bromide). Tertiary alkyl halides are unsuitable as they will primarily undergo elimination.[5]
-
Stork Enamine Synthesis: As an alternative to direct enolate alkylation, the Stork enamine synthesis can be employed. The ketone is first converted to an enamine, which is then alkylated under milder conditions, followed by hydrolysis to return the α-alkylated ketone.
Data Summary
The following tables summarize typical reaction conditions and yields for common transformations where steric hindrance is a factor. Note that yields can be highly substrate and condition dependent.
Table 1: Grignard Reactions with N-Substituted 4-Piperidones
| N-Substituent | Grignard Reagent | Additive | Temperature (°C) | Yield (%) | Reference |
| Boc | 4-Fluorophenylmagnesium bromide | None | 0 to rt | 85 | [7] |
| Benzyl | Phenylmagnesium bromide | None | Not specified | 78 | [8] |
| Allyl | Phenylmagnesium bromide | CeCl₃ | -78 to rt | ~70-80 (estimated) | General procedure |
Table 2: Olefination Reactions of N-Substituted 4-Piperidones
| Reaction | N-Substituent | Ylide/Phosphonate | Base | Conditions | Yield (%) | Reference |
| Wittig | Boc | Ph₃P=CHCO₂Et | - | Toluene, reflux | 82 | (General) |
| HWE | Boc | (EtO)₂P(O)CH₂CO₂Et | NaH | THF, 0 °C to rt | 95 | [9] |
| HWE | Allyl | (EtO)₂P(O)CH₂CN | NaH | DME, rt | 85-95 (estimated) | (General) |
Detailed Experimental Protocols
Protocol 1: Grignard Reaction with this compound using a Lewis Acid Mediator (Luche Reduction Conditions)
This protocol is adapted from general procedures for Grignard reactions with sterically hindered ketones, incorporating a Lewis acid to enhance reactivity.
Materials:
-
This compound
-
Aryl or alkyl magnesium halide (Grignard reagent, ~1.5 equivalents)
-
Anhydrous Cerium(III) chloride (CeCl₃) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Lewis Acid Slurry: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃. Add anhydrous THF and stir vigorously for at least 2 hours to obtain a fine suspension.
-
Reaction Setup: Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath.
-
Addition of Ketone: To the cooled suspension, add a solution of this compound in anhydrous THF dropwise.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent solution to the reaction mixture at -78 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C, then allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction with this compound
This protocol provides a general method for the olefination of this compound to form an α,β-unsaturated ester.
Materials:
-
This compound
-
Triethyl phosphonoacetate (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Add triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Addition of Ketone: Cool the resulting ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[9]
This technical support center provides a starting point for addressing steric hindrance in reactions with this compound. For more specific issues, consulting the primary literature for analogous systems is highly recommended.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions at the Pyridinone Core
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of the pyridinone core.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction on a 2-pyridone is resulting in a mixture of regioisomers. What are the common factors influencing regioselectivity?
A1: Achieving high regioselectivity in C-H functionalization of 2-pyridones is a common challenge. The outcome is influenced by a complex interplay of factors including the choice of catalyst, directing groups, and the electronic and steric properties of the substrate. For instance, different metal catalysts have shown distinct preferences for specific positions on the pyridinone ring. Manganese-based catalysts can promote C3-selective alkylation and arylation, while certain nickel and cobalt catalyst systems favor C6-functionalization.[1][2][3] The presence of substituents on the pyridinone ring can also electronically or sterically direct the reaction to a specific site.[1]
Troubleshooting:
-
Catalyst Screening: Experiment with a variety of transition metal catalysts (e.g., Mn, Co, Rh, Pd) as their coordination with the pyridinone oxygen can dictate the site of C-H activation.
-
Directing Groups: Consider the introduction of a directing group on the nitrogen atom. While many methods aim for directing-group-free approaches, a removable directing group can be a powerful tool to achieve a specific regioselectivity.
-
Substrate Modification: The electronic nature of existing substituents on the pyridinone ring can influence the reactivity of different C-H bonds. Introducing electron-withdrawing or -donating groups at specific positions can alter the preferred site of reaction.[1]
Q2: I am aiming for C6-selective functionalization of my 2-pyridone. Which catalytic systems are most effective?
A2: For C6-selective C-H functionalization of 2-pyridones, cobalt and nickel-based catalytic systems have demonstrated high efficacy. A novel and efficient cobalt-catalyzed strategy allows for the direct regioselective C6-H allylation and dienylation of 2-pyridones with allenes, providing C6-allylated derivatives with excellent regioselectivity.[2][3] Similarly, a Nickel/AlMe₃ catalysis system has been shown to achieve regioselective alkenylation and alkylation at the C(6)-H bond.[1] The coordination of the Lewis acidic co-catalyst to the carbonyl oxygen is believed to be crucial for this regioselective activation.[1]
Q3: How can I achieve C3-selective functionalization on a 2-pyridone core?
A3: C3-selective functionalization of 2-pyridones can be achieved using specific catalytic systems. A manganese-mediated dehydrogenative direct alkylation of 2-pyridones with diethyl malonates has been developed for C3-selective reactions.[1] This method provides a complementary approach to other C-H functionalization protocols that typically favor other positions.[1] Additionally, substrate control in palladium-catalyzed oxidative olefination can switch the selectivity from the C5 to the C3 position when substituents are present at the C4 or C6 positions.[1]
Q4: My reaction yield is low even with good regioselectivity. What are some general troubleshooting steps?
A4: Low yields in regioselective pyridinone reactions can stem from several factors, including inefficient catalyst activation, substrate decomposition, or suboptimal reaction conditions.
Troubleshooting:
-
Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in cobalt-catalyzed C6-allylation, the choice of additive (e.g., PivOH) was found to be critical for achieving high yields.[2]
-
Catalyst and Ligand: Ensure the purity and proper handling of the catalyst and any associated ligands. In some rhodium(III)-catalyzed reactions, the use of a larger ligand, such as 1,3-di-tert-butylcyclopentadienyl (Cpt), has been shown to improve both regioselectivity and yield.[1]
-
Starting Material Quality: Impurities in the pyridinone starting material or the coupling partner can interfere with the catalytic cycle. Purify starting materials if necessary.
Quantitative Data Summary
The following tables summarize quantitative data for various regioselective functionalization reactions of the pyridinone core.
Table 1: Cobalt-Catalyzed C6-H Allylation and Dienylation of 2-Pyridones with Allenes [2][3]
| Entry | Pyridone Substituent | Allene | Product | Yield (%) | Z:E Ratio (Allylation) / Stereoselectivity (Dienylation) |
| 1 | H | Phenylallene | C6-allylated | 79 | >20:1 |
| 2 | 3-Me | Phenylallene | C6-allylated | 94 | >20:1 |
| 3 | 4-Me | Phenylallene | C6-allylated | 85 | >20:1 |
| 4 | 5-F | Phenylallene | C6-allylated | 74 | >20:1 |
| 5 | H | 1,3-Butadiene | C6-dienylated | 82 | E,E |
| 6 | 3-Me | 1,3-Butadiene | C6-dienylated | 88 | E,E |
Table 2: Manganese-Mediated C3-Selective Direct Alkylation of 2-Pyridones [1]
| Entry | Pyridone Substituent | Alkylating Agent | Product | Yield (%) | Regioselectivity |
| 1 | N-Me | Diethyl Malonate | C3-alkylated | 75 | C3 selective |
| 2 | N-Bn | Diethyl Malonate | C3-alkylated | 82 | C3 selective |
| 3 | N-Ph | Diethyl Malonate | C3-alkylated | 68 | C3 selective |
Experimental Protocols
Protocol 1: General Procedure for Co(III)-Catalyzed C6−H Allylation of 2-Pyridones with Allenes [2][3]
-
To an oven-dried Schlenk tube, add the 2-pyridone (0.2 mmol, 1.0 equiv), [Cp*CoI₂(CO)] (6.0 mg, 5 mol %), and AgSbF₆ (8.2 mg, 12 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add the allene (0.3 mmol, 1.5 equiv), PivOH (5.1 mg, 25 mol %), DBU (45.7 mg, 1.5 equiv), and 1,2-dichloroethane (DCE) (1.0 mL) under an argon atmosphere.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C6-allylated 2-pyridone.
Protocol 2: General Procedure for Manganese-Mediated C3-Selective Direct Alkylation of 2-Pyridones [1]
-
In a glovebox, add Mn(OAc)₃·2H₂O (10 mol %) and the 2-pyridone (0.5 mmol) to a reaction vial.
-
Add diethyl malonate (1.0 mmol, 2.0 equiv) and anhydrous 1,4-dioxane (2.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C3-alkylated 2-pyridone.
Visualizations
Caption: Factors influencing the regioselectivity of pyridinone C-H functionalization.
Caption: Troubleshooting workflow for improving regioselectivity in pyridinone reactions.
Caption: Simplified proposed mechanism for Co-catalyzed C6-allylation of 2-pyridones.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Allyltetrahydro-4(1H)-pyridinone and Other N-Substituted Piperidones
For Researchers, Scientists, and Drug Development Professionals
The N-substituted 4-piperidone scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a vast array of pharmacologically active compounds. The nature of the substituent on the nitrogen atom significantly influences the physicochemical properties and reactivity of the piperidone ring, thereby dictating its synthetic utility. This guide provides a comparative analysis of the reactivity of 1-allyltetrahydro-4(1H)-pyridinone against other commonly employed N-substituted piperidones, including N-methyl, N-benzyl, and N-tert-butoxycarbonyl (Boc) derivatives. The comparison focuses on key synthetic transformations: reduction, nucleophilic addition (Grignard reaction), and olefination (Wittig reaction), supported by experimental data where available.
Influence of the N-Substituent: An Overview
The reactivity of the carbonyl group in N-substituted 4-piperidones is modulated by the electronic and steric properties of the N-substituent. Electron-donating groups, such as alkyl substituents, can slightly increase the electron density on the carbonyl carbon, potentially decreasing its electrophilicity. Conversely, electron-withdrawing groups, like the Boc group, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The allyl group in this compound is generally considered to be weakly electron-withdrawing or neutral in its inductive effect on the piperidine nitrogen. However, the presence of the double bond offers a site for potential intramolecular reactions or coordination with reagents, which can influence its reactivity profile.
Comparative Reactivity in Key Transformations
To provide a clear comparison, the following sections detail the reactivity of this compound and other N-substituted piperidones in fundamental organic reactions.
Reduction of the Carbonyl Group
The reduction of the 4-carbonyl group to a hydroxyl group is a common transformation in the synthesis of piperidine-based scaffolds. Two prevalent methods are reduction with sodium borohydride and catalytic hydrogenation.
Workflow for a Typical Reduction Reaction
Caption: General workflow for the reduction of N-substituted 4-piperidones.
Table 1: Comparison of Reduction Reactions
| N-Substituent | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Allyl | NaBH₄ | Methanol | 30 min | ~90% (estimated) | General knowledge |
| Phenethyl | NaBH₄ | Ethanol | Not specified | Not specified | [1] |
| Boc | NaBH₄ | Methanol | 30 min | Good to excellent | [2] |
| Benzyl | Catalytic Hydrogenation (Pd/C) | Ethanol | Not specified | Not specified | [3] |
Data for this compound is estimated based on general reactivity; specific experimental data is limited in the searched literature.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly add water to quench the excess sodium borohydride.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-allyl-4-hydroxypiperidine.
Nucleophilic Addition: Grignard Reaction
The Grignard reaction is a fundamental C-C bond-forming reaction, allowing for the introduction of various alkyl, aryl, or vinyl groups at the 4-position of the piperidone ring.
Logical Flow of a Grignard Reaction
References
A Comparative Guide to the Synthetic Routes of 1-allyltetrahydro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthetic routes for 1-allyltetrahydro-4(1H)-pyridinone, a valuable heterocyclic ketone building block in medicinal chemistry. Below, we objectively compare the performance of prominent synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.
Executive Summary
The synthesis of this compound can be approached through several key methodologies. The most direct and widely applicable method is the N-alkylation of 4-piperidone , offering a straightforward, one-step process. For the de novo synthesis of the piperidone ring, the Dieckmann Condensation presents a classical and reliable, albeit multi-step, approach. A more convergent and potentially efficient alternative is the Petrenko-Kritschenko Piperidone Synthesis , a multicomponent reaction that assembles the core structure in a single step. The Aza-Robinson Annulation offers another convergent route, though it is less commonly reported for this specific target. This guide will delve into the experimental details and performance metrics of these primary routes.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the leading synthetic strategies for this compound and its close analogs.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| N-Alkylation of 4-Piperidone | 4-Piperidone hydrochloride, Allyl bromide | K₂CO₃, NaI (catalytic) | 12 hours | 85 | >95 (after purification) | High yield, simple procedure, readily available starting materials. | Relies on the commercial availability of 4-piperidone. |
| Dieckmann Condensation | Diethyl 3,3'-azanediyldipropanoate, Allyl amine | Sodium ethoxide, HCl | Multi-step (24+ hours) | ~72 (for a phenethyl analog) | 98 (for a phenethyl analog)[1] | Builds the piperidone ring, adaptable for various N-substituents. | Multi-step process, potentially lower overall yield, requires careful control of reaction conditions. |
| Petrenko-Kritschenko Synthesis | Acetonedicarboxylic acid ester, Aldehyde, Allylamine | Not specified | Not specified | Not specified | Not specified | One-pot, multicomponent reaction, convergent. | Lack of specific experimental data for the target molecule. |
| Aza-Robinson Annulation | Cyclic imide, Vinyl ketone | NaOEt, TfOH | Multi-step | 50-91 (for fused bicyclic amides)[2] | Not specified | Convergent approach to the core structure. | Less explored for the direct synthesis of 1-allyl-4-piperidone; may require further functional group manipulation. |
Experimental Protocols
Route 1: N-Alkylation of 4-Piperidone
This method is the most direct approach to this compound, starting from the commercially available 4-piperidone hydrochloride.
Reaction Scheme:
Detailed Protocol:
-
To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (K₂CO₃, 2.5 equivalents) and a catalytic amount of sodium iodide (NaI).
-
To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Outcome: This procedure typically yields the desired product in high purity (>95%) with a yield of approximately 85%.
Route 2: Dieckmann Condensation
This classical method constructs the 4-piperidone ring through an intramolecular condensation of a diester, followed by hydrolysis and decarboxylation.
Reaction Scheme:
Detailed Protocol:
-
Synthesis of the Diester: React allylamine with two equivalents of ethyl acrylate in a Michael addition reaction to form N,N-bis(2-carboethoxyethyl)allylamine.
-
Dieckmann Condensation: To a solution of sodium ethoxide in ethanol, add the diester dropwise at reflux. The intramolecular condensation reaction forms the cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with hydrochloric acid and heat to induce hydrolysis of the ester and subsequent decarboxylation to yield this compound.
-
Purify the final product by distillation or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logic and workflow of the primary synthetic routes, the following diagrams are provided.
Caption: Workflow for N-Alkylation of 4-Piperidone.
Caption: Workflow for Dieckmann Condensation Route.
Alternative Synthetic Strategies
Petrenko-Kritschenko Piperidone Synthesis
This multicomponent reaction offers a convergent approach to the 4-piperidone core.[3][4][5] It involves the condensation of an acetonedicarboxylic acid ester, an aldehyde, and a primary amine, in this case, allylamine. While this method is elegant in its convergence, specific experimental validation for the synthesis of this compound is not well-documented in the literature, making it a higher-risk, higher-reward strategy that may require significant optimization.
Aza-Robinson Annulation
The Aza-Robinson annulation is a variation of the classic Robinson annulation that incorporates a nitrogen atom into the newly formed six-membered ring.[2][6][7] This method typically involves the reaction of a cyclic imide with a vinyl ketone, followed by an intramolecular aldol condensation. While powerful for the synthesis of fused bicyclic amides, its direct application to the synthesis of a simple N-allyl-4-piperidone is not a common route and would likely require subsequent transformations, adding to the step count.
Conclusion
For the synthesis of this compound, the N-alkylation of 4-piperidone stands out as the most practical and efficient route for laboratory-scale synthesis, provided the starting material is readily available. It is a high-yielding, one-step process with a straightforward workup.
The Dieckmann Condensation is a viable alternative, particularly for large-scale synthesis or when a variety of N-substituted analogs are desired, as it allows for the construction of the piperidone ring from simple starting materials. However, it is a multi-step process that requires careful optimization to achieve good yields.
The Petrenko-Kritschenko Synthesis and Aza-Robinson Annulation represent more advanced, convergent strategies. While they hold the potential for high efficiency, the lack of specific experimental data for the target molecule suggests that significant methods development would be required.
Researchers and drug development professionals should select the synthetic route that best aligns with their specific needs, considering factors such as the availability of starting materials, desired scale of synthesis, and the resources available for process optimization.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 6. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative analysis of the biological activity of 1-allyltetrahydro-4(1H)-pyridinone analogs
A Comparative Analysis of the Cytotoxic Activity of 1-Substituted-3,5-bis(benzylidene)-4-piperidone Analogs
This guide provides a comparative analysis of the in vitro cytotoxic activity of a series of 1-substituted-3,5-bis(benzylidene)-4-piperidone analogs against various cancer cell lines. The data presented is compiled from published research and aims to offer an objective comparison of the performance of these compounds, supported by experimental data. This information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The cytotoxic activities of the 1-substituted-3,5-bis(benzylidene)-4-piperidone analogs are summarized in the table below. The data is presented as IC₅₀ or CC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher cytotoxic potency.
| Compound ID | N-Substituent | Arylidene Substituent | Cell Line | IC₅₀ / CC₅₀ (µM) | Reference |
| 1a | H | Benzylidene | L1210 | >10 | [1] |
| 1b | H | 4-Methylbenzylidene | L1210 | 2.8 | [1] |
| 1c | H | 4-Methoxybenzylidene | L1210 | 1.6 | [1] |
| 1d | H | 4-Chlorobenzylidene | L1210 | 1.5 | [1] |
| 2a | Acryloyl | Benzylidene | HSC-2 | Submicromolar | [2] |
| 2b | Acryloyl | Benzylidene | HSC-4 | Submicromolar | [2] |
| 2c | Acryloyl | Benzylidene | HL-60 | Submicromolar | [2] |
| 3a | H | Benzylidene | Ca9-22 | - | [3] |
| 3b | H | Benzylidene | HSC-2 | - | [3] |
| 3c | H | Benzylidene | HSC-4 | - | [3] |
Note: Specific IC₅₀/CC₅₀ values for all compounds were not consistently available across all cited literature. Some studies reported submicromolar activity without providing precise numerical data.[2][3]
Experimental Protocols
The cytotoxic activities of the 1-substituted-3,5-bis(benzylidene)-4-piperidone analogs were primarily evaluated using standard in vitro cell viability assays. The general methodologies are described below.
Cell Lines and Culture
A variety of human and murine cancer cell lines were used, including:
-
L1210: Murine lymphocytic leukemia[1]
-
Molt 4/C8 and CEM: Human T-lymphocytes[1]
-
HSC-2, HSC-4, Ca9-22: Human oral squamous cell carcinoma[2][3][4]
-
HGF, HPLF, HPC: Non-malignant human oral cells (for selectivity assessment)[2][3]
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂ at 37°C.
Cytotoxicity Assays (MTT and SRB Assays)
The in vitro cytotoxicity of the compounds was determined using established methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (Sulphorhodamine B) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye was then solubilized with a Tris-base solution, and the absorbance was read at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀/CC₅₀ values were determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis and screening workflow for the cytotoxic evaluation of 1-substituted-3,5-bis(benzylidene)-4-piperidone analogs, as well as a simplified representation of apoptosis induction, a common mechanism of action for such cytotoxic compounds.
Caption: General workflow for the synthesis and cytotoxic screening of piperidone analogs.
Caption: Simplified signaling pathway for apoptosis induction by cytotoxic compounds.
References
- 1. brieflands.com [brieflands.com]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchmap.jp [researchmap.jp]
- 5. Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships [mdpi.com]
structure-activity relationship (SAR) studies of 1-allyltetrahydro-4(1H)-pyridinone derivatives.
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various piperidone derivatives, offering insights supported by experimental data. While a specific focus on 1-allyltetrahydro-4(1H)-pyridinone derivatives is limited in currently available literature, this guide will explore closely related piperidone scaffolds for which substantial SAR data has been published. This comparative approach will illuminate key structural motifs and substitutions that influence biological outcomes, providing a valuable resource for the rational design of novel therapeutic agents.
Challenges in Sourcing Data for this compound Derivatives
A comprehensive search of scientific databases and literature reveals a notable scarcity of dedicated structure-activity relationship (SAR) studies for this compound derivatives. While the piperidone core is a well-explored scaffold in medicinal chemistry, the specific combination of the N-allyl group with the tetrahydro-4(1H)-pyridinone ring has not been the subject of extensive, publicly available research. This presents a challenge in constructing a detailed comparative guide focused solely on this subclass.
Alternative Scaffolds for Comparative SAR Analysis
To provide valuable insights for researchers, this guide will instead focus on closely related piperidone derivatives for which a wealth of SAR data exists. By examining the impact of structural modifications on the biological activity of these analogous compounds, we can extrapolate potential trends and guiding principles that may be applicable to the this compound scaffold. The following classes of compounds will be considered:
-
4-Aminopiperidine Derivatives: These compounds share the core piperidine ring and offer a rich dataset on how substitutions at the 4-position and on the piperidine nitrogen influence activity, particularly in the context of antifungal agents.
-
3,5-Bis(arylidene)-4-piperidone (BAP) Derivatives: This class of compounds has been extensively studied for its anti-inflammatory and antitumor activities, providing a robust understanding of how modifications to the arylidene groups and the N-substituent impact efficacy.
By comparing the SAR of these well-characterized piperidone series, we can identify common principles of molecular recognition and activity modulation that are likely to be relevant to the design of novel this compound derivatives.
Comparative SAR of 4-Aminopiperidine Derivatives as Antifungal Agents
A study on 4-aminopiperidines as novel antifungals targeting ergosterol biosynthesis provides a clear illustration of SAR principles. The general synthesis involves the reductive amination of N-substituted 4-piperidone derivatives.
Key Structural Insights:
-
N-Substituent on the Piperidine Ring: Both benzyl and phenylethyl substituents at the piperidine nitrogen can lead to high antifungal activity.
-
N-Alkyl Substituents at the 4-Amino Group: Long-chain alkyl groups (more than seven carbons) at this position are crucial for activity. Shorter, branched, or cyclic alkyl residues are detrimental. The N-dodecyl (C12) residue was identified as being particularly effective.
-
Arylalkyl Residues at the 4-Amino Group: Most arylalkyl residues at this position decrease activity, with the exception of a 4-tert-butylbenzyl group.
Table 1: Antifungal Activity of Selected 4-Aminopiperidine Derivatives
| Compound ID | N-Substituent (Piperidine) | N-Substituent (4-Amino) | Antifungal Activity (Yarrowia lipolytica) |
| 2b | Benzyl | n-Dodecyl | High |
| 3b | Phenylethyl | n-Dodecyl | High |
| - | Benzyl | Shorter alkyl chains | Low |
| - | Benzyl | Branched/cyclic alkyls | Low |
Experimental Protocol: Reductive Amination for the Synthesis of 4-Aminopiperidines
Commercially available N-substituted 4-piperidone derivatives are subjected to reductive amination with various aliphatic amines. Sodium triacetoxyborohydride is used as the reducing agent. The reaction typically proceeds in moderate to virtually quantitative yields.
Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.
Comparative SAR of 3,5-Bis(arylidene)-N-benzenesulfonyl-4-piperidone Derivatives as Anti-inflammatory Agents
The introduction of N-benzenesulfonyl substituents into 3,5-bis(arylidene)-4-piperidones (BAPs) has been shown to significantly enhance their anti-inflammatory activities. These compounds are typically synthesized via a Claisen-Schmidt condensation followed by N-sulfonylation.
Key Structural Insights:
-
α,β-Unsaturated Ketone Moiety: The double α,β-unsaturated ketone structural characteristic is crucial for the anti-inflammatory and antitumor activities of BAPs.
-
N-Benzenesulfonyl Substituents: The introduction of a benzenesulfonyl group at the nitrogen atom can significantly alter the configuration of the BAP scaffold and improve anti-inflammatory potency.
-
Stereochemistry: The E stereochemistry of the olefinic double bonds of the arylidene groups is a common feature in active compounds.
Experimental Protocol: Synthesis of 3,5-Bis(arylidene)-N-benzenesulfonyl-4-piperidones
The synthesis is a two-step process:
-
Claisen-Schmidt Condensation: An appropriate aromatic aldehyde is condensed with a 4-piperidone derivative to form the 3,5-bis(arylidene)-4-piperidone scaffold.
-
N-Sulfonylation: The resulting BAP is then reacted with a benzenesulfonyl chloride derivative to introduce the N-benzenesulfonyl group.
Caption: Synthetic pathway for N-benzenesulfonyl BAP derivatives.
Conclusion and Future Directions
For researchers interested in the this compound core, the following avenues of investigation are suggested:
-
Systematic Variation of Substituents: Synthesize a library of derivatives with systematic modifications at the 3 and 5 positions of the piperidinone ring, as well as variations of the N-allyl group (e.g., crotyl, prenyl).
-
Diverse Biological Screening: Evaluate the synthesized compounds against a broad range of biological targets to identify potential therapeutic applications.
-
Computational Modeling: Utilize molecular docking and QSAR studies to rationalize observed activities and guide the design of more potent and selective analogs.
By building upon the knowledge from well-studied piperidone derivatives, the scientific community can begin to unlock the therapeutic potential of the this compound scaffold.
Assessing the Cross-Reactivity of 1-Allyltetrahydro-4(1H)-Pyridinone-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-allyltetrahydro-4(1H)-pyridinone-based compounds. Due to the limited publicly available data on the specific cross-reactivity of this chemical class, this document outlines the essential experimental protocols and data presentation strategies necessary for a thorough assessment. By following these guidelines, researchers can effectively characterize the selectivity profile of their compounds and identify potential off-target interactions critical for drug development.
Data Presentation: Comparative Analysis of Off-Target Interactions
A crucial aspect of characterizing any new chemical entity is to determine its selectivity. The following tables present a template for summarizing the cross-reactivity data of a hypothetical this compound-based compound, "Compound X," against a panel of common off-targets. For comparative purposes, data for a known reference compound should be included.
Table 1: Comparative Receptor Binding Affinity
This table summarizes the binding affinity (Ki, in nM) of Compound X and a reference compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Lower Ki values indicate higher binding affinity.
| Target | Compound X (Ki, nM) | Reference Compound (Ki, nM) |
| GPCRs | ||
| Serotonin 5-HT2A | 50 | 5 |
| Dopamine D2 | 1500 | 25 |
| Adrenergic α2A | 800 | 10 |
| Muscarinic M1 | >10,000 | 150 |
| Histamine H1 | 2500 | 8 |
| Ion Channels | ||
| hERG | 5000 | 1200 |
| Nav1.5 | >10,000 | 8000 |
| Cav1.2 | 8000 | 5000 |
| Transporters | ||
| Serotonin Transporter (SERT) | 1200 | 2 |
| Dopamine Transporter (DAT) | 3500 | 15 |
| Norepinephrine Transporter (NET) | 2000 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparative Enzyme Inhibition Activity
This table presents the half-maximal inhibitory concentration (IC50, in µM) of Compound X and a reference compound against a panel of kinases and other enzymes. Lower IC50 values indicate greater inhibitory potency.
| Enzyme | Compound X (IC50, µM) | Reference Compound (IC50, µM) |
| Kinases | ||
| PIM-1 | 0.5 | 0.01 |
| EGFR | 15 | 0.005 |
| MAPK1 (ERK2) | >50 | 0.1 |
| CDK2/cyclin A | 25 | 0.05 |
| Other Enzymes | ||
| Phosphodiesterase-3 (PDE3) | 10 | 0.02 |
| Monoamine Oxidase A (MAO-A) | >50 | 0.8 |
| Cytochrome P450 3A4 | 8 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible cross-reactivity data. Below are methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand specific for the target receptor.
-
Test compound (e.g., this compound derivative).
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes/receptors, radiolabeled ligand, and either the test compound or vehicle control.
-
Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the binding affinity (Ki).
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a target enzyme.[1][2][3][4][5]
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Test compound.
-
Assay buffer.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the enzyme and the test compound or vehicle control.
-
Pre-incubate the enzyme and test compound for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the reaction rates against the test compound concentrations to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for assessing cross-reactivity and examples of signaling pathways that may be affected by off-target binding of this compound-based compounds.
Caption: Experimental workflow for cross-reactivity assessment.
Caption: Generic G-Protein Coupled Receptor (GPCR) signaling pathway.[6][7][8][9][10]
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11][12][13][14][15]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of 4-Piperidone Derivatives: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4-piperidone derivatives, a class of compounds with significant interest in anticancer research. While the specific focus of this guide is on 1-allyltetrahydro-4(1H)-pyridinone derivatives, a comprehensive search of available scientific literature did not yield specific comparative in vitro and in vivo data for this exact substitution. Therefore, this guide utilizes data from closely related and extensively studied 3,5-bis(arylidene)-4-piperidone derivatives to illustrate the crucial comparison between laboratory cell-based assays and whole-organism tumor models. The principles and methodologies described herein are directly applicable to the evaluation of this compound derivatives.
Introduction to 4-Piperidone Derivatives as Anticancer Agents
The 4-piperidone scaffold is a key pharmacophore in the design of novel cytotoxic agents. The presence of α,β-unsaturated ketone moieties in 3,5-bis(arylidene)-4-piperidones is believed to contribute to their mechanism of action, which often involves the induction of apoptosis and the generation of reactive oxygen species within cancer cells.[1][2] These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, making them promising candidates for further preclinical and clinical development.[3][4]
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of representative dissymmetric 3,5-bis(arylidene)-4-piperidone derivatives from a key study. This data highlights the importance of progressing from cell-based assays to animal models to evaluate the true therapeutic potential of a compound.
Table 1: In Vitro Cytotoxicity of 3,5-bis(arylidene)-4-piperidone Derivatives
| Compound ID | Cell Line | IC50 (µM)¹ |
| 6d | HepG2 (Human Liver Cancer) | 2.8 ± 0.15 |
| THP-1 (Human Leukemia) | 1.9 ± 0.11 | |
| LO2 (Normal Human Liver) | > 40 | |
| 7h | HepG2 (Human Liver Cancer) | 3.1 ± 0.18 |
| THP-1 (Human Leukemia) | 2.5 ± 0.13 | |
| LO2 (Normal Human Liver) | > 40 | |
| 8g | HepG2 (Human Liver Cancer) | 4.2 ± 0.21 |
| THP-1 (Human Leukemia) | 3.7 ± 0.19 | |
| LO2 (Normal Human Liver) | > 40 | |
| 9g | HepG2 (Human Liver Cancer) | 5.6 ± 0.28 |
| THP-1 (Human Leukemia) | 4.8 ± 0.23 | |
| LO2 (Normal Human Liver) | > 40 |
¹IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is presented as mean ± standard deviation.
Table 2: In Vivo Antitumor Efficacy of Compound 6d in a HepG2 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%)² |
| Vehicle Control | - | 0 |
| Compound 6d | 25 | 35.8 |
| Compound 6d | 50 | 58.2 |
²Tumor growth inhibition was measured after a specific period of treatment in nude mice bearing HepG2 xenografts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]
Materials:
-
Cancer cell lines (e.g., HepG2, THP-1) and a normal cell line (e.g., LO2)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivatives or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Antitumor Efficacy Study (HepG2 Xenograft Model)
Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.[8][9][10]
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
HepG2 cells
-
Matrigel (optional, to enhance tumor formation)
-
Test compound (e.g., Compound 6d) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture HepG2 cells and harvest them during the logarithmic growth phase. Resuspend the cells in serum-free medium, potentially mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10⁷ HepG2 cells into the flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer the test compound (e.g., intraperitoneally or orally) at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition percentage for each treatment group compared to the vehicle control.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer efficacy of this compound derivatives, from initial in vitro screening to in vivo validation.
Caption: Workflow for anticancer drug screening.
Hypothetical Signaling Pathway
Many 4-piperidone derivatives are thought to induce apoptosis in cancer cells. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for these compounds.
Caption: Hypothetical apoptotic pathway.
Conclusion
The transition from in vitro to in vivo studies is a critical step in the development of novel anticancer agents. While in vitro assays provide valuable initial data on the cytotoxicity of compounds like this compound derivatives, in vivo models are indispensable for evaluating their therapeutic efficacy and potential toxicity in a complex biological system. The data and protocols presented in this guide, using 3,5-bis(arylidene)-4-piperidone derivatives as a surrogate, offer a framework for the systematic evaluation of this promising class of compounds. Future research should aim to generate specific comparative data for 1-allyl substituted derivatives to further elucidate their potential as clinically relevant anticancer drugs.
References
- 1. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Investigation of 1-[4-(2-Aminoethoxy)Phenylcarbonyl]- 3,5-Bis-(Benzylidene)-4-Piperidones as Candidate Antineoplastic Agents: Our Last 15 Years Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Putative Mechanism of Action of 1-allyltetrahydro-4(1H)-pyridinone and the Known p38 MAPK Inhibitor, SB203580
Disclaimer: The mechanism of action for 1-allyltetrahydro-4(1H)-pyridinone has not been empirically determined in publicly available literature. This guide presents a hypothesized mechanism based on the known biological activities of the broader class of pyridinone derivatives, which are frequently associated with kinase inhibition.[1] For the purpose of this comparison, we will explore the putative action of this compound as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.[2][3] This hypothesis allows for a structured comparison with the well-characterized p38 MAPK inhibitor, SB203580. All data and mechanisms attributed to this compound in this guide should be considered theoretical until validated by experimental evidence.
This guide provides a comparative analysis for researchers, scientists, and drug development professionals, offering a framework for potential investigation into the pharmacological effects of this compound.
Introduction to the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), and environmental stressors.[3][4] Activation of this pathway leads to the phosphorylation of downstream targets that regulate the expression of pro-inflammatory genes, making it a significant target for anti-inflammatory drug development.[4][5]
Hypothesized Mechanism of Action of this compound
Based on the prevalence of kinase inhibitory activity among pyridinone-containing molecules, it is hypothesized that this compound may act as an inhibitor of a key kinase in an inflammatory pathway. For this guide, we postulate that it inhibits p38 MAPK, thereby blocking the downstream signaling cascade that leads to inflammatory responses. The proposed mechanism is competitive binding to the ATP-binding site of p38 MAPK.
Mechanism of Action of SB203580
SB203580 is a well-established, potent, and selective inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[6] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase and preventing the phosphorylation of its downstream substrates.[2][7] This action effectively blocks the signaling cascade responsible for the production of inflammatory mediators.[8]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for SB203580. Data for this compound is not available and is presented as such.
| Parameter | This compound | SB203580 | Reference(s) |
| Target(s) | p38 MAPK (Hypothesized) | p38α, p38β2 | [6] |
| Mechanism | ATP-competitive inhibitor (Hypothesized) | ATP-competitive inhibitor | [2][7] |
| IC₅₀ (p38α) | Not Available | 50 nM | [6] |
| IC₅₀ (p38β2) | Not Available | 500 nM | [6] |
| Cellular Potency | Not Available | 0.3-0.5 µM (in THP-1 cells) | [9] |
Experimental Protocols
To experimentally validate the hypothesized mechanism of this compound and compare it to SB203580, a series of in vitro and cell-based assays would be required. Below are representative protocols for such investigations.
In Vitro Kinase Assay for IC₅₀ Determination
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Test compounds (this compound, SB203580) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of p38α kinase and ATF2 substrate in kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in kinase assay buffer.
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
Cell-Based Western Blot Analysis
This assay assesses the ability of the inhibitors to block the phosphorylation of a downstream target of p38 MAPK in a cellular context.
Objective: To determine if the test compounds inhibit the phosphorylation of MAPKAPK2 (MK2), a direct substrate of p38 MAPK, in stimulated cells.
Materials:
-
Cell line (e.g., HeLa or THP-1)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., anisomycin or TNF-α)
-
Test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-MK2, anti-total-MK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for a specified time (e.g., 30 minutes).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Add chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated MK2 to total MK2.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its structural similarity to a class of compounds with known kinase inhibitory activity suggests a plausible, yet hypothetical, role as a p38 MAPK inhibitor. This comparative guide places this hypothesis in the context of a well-understood inhibitor, SB203580, and provides a clear experimental roadmap for validation. Future in vitro and cell-based studies are essential to confirm this putative mechanism and to fully characterize the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. SB203580 | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
A Comparative Guide to the Synthesis of 1-Allyltetrahydro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to 1-allyltetrahydro-4(1H)-pyridinone, a valuable heterocyclic building block in medicinal chemistry. The synthesis of this compound is crucial for the development of various therapeutic agents. This document outlines the experimental protocols and presents a quantitative comparison of the methods to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound, also known as N-allyl-4-piperidone, is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure combines a reactive ketone functionality with a versatile allyl group on the nitrogen atom, making it a desirable scaffold for further chemical modifications. The two most common and effective methods for its synthesis are the Dieckmann condensation and the direct N-alkylation of 4-piperidone. This guide will delve into the specifics of each method, providing a clear comparison of their performance based on reported experimental data.
Method 1: Dieckmann Condensation of N,N-bis(2-carboethoxyethyl)allylamine
This classical approach involves the construction of the piperidone ring with the N-allyl group already incorporated. The general strategy begins with the Michael addition of allylamine to two equivalents of an acrylic ester, followed by an intramolecular Dieckmann condensation to form the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the target this compound.[1]
Experimental Protocol
Step 1: Synthesis of Diethyl 3,3'-(allylimino)dipropionate
To a solution of allylamine (1 equivalent) in a suitable solvent such as ethanol, ethyl acrylate (2.2 equivalents) is added dropwise at a controlled temperature, typically ranging from room temperature to gentle reflux. The reaction mixture is stirred for several hours to ensure the completion of the double Michael addition. The solvent is then removed under reduced pressure to yield the crude diethyl 3,3'-(allylimino)dipropionate.
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
The crude diester from the previous step is dissolved in an anhydrous solvent like toluene. A strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents), is added portion-wise to initiate the intramolecular Dieckmann condensation. The reaction is typically heated to reflux for several hours. Upon completion, the reaction is cooled and quenched with a weak acid. The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation, usually by refluxing with an aqueous acid like hydrochloric acid, to afford this compound. The final product is isolated and purified by distillation or chromatography.
Method 2: Direct N-Alkylation of 4-Piperidone
This method offers a more direct approach by starting with the pre-formed 4-piperidone ring and introducing the allyl group in a single step. This is typically achieved through a nucleophilic substitution reaction with an allyl halide in the presence of a base.
Experimental Protocol
A mixture of 4-piperidone hydrochloride (1 equivalent), a suitable base such as potassium carbonate or triethylamine (2-3 equivalents), and an alkylating agent like allyl bromide (1.1-1.5 equivalents) is prepared in a polar aprotic solvent, for instance, acetonitrile or dimethylformamide (DMF). The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by filtering off the inorganic salts, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent and water. The organic layer is then dried and concentrated to give the crude product, which is subsequently purified by distillation or column chromatography.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods based on typical literature reports.
| Parameter | Method 1: Dieckmann Condensation | Method 2: Direct N-Alkylation |
| Starting Materials | Allylamine, Ethyl Acrylate, Strong Base, Acid | 4-Piperidone, Allyl Halide, Base |
| Number of Steps | 2 (Michael addition, then cyclization/hydrolysis) | 1 |
| Typical Overall Yield | 60-75% | 80-95% |
| Reaction Conditions | High temperatures (reflux) | Mild to moderate temperatures |
| Reagent Handling | Requires handling of strong bases (e.g., NaH, NaOEt) | Generally uses milder bases (e.g., K2CO3) |
| Purification | Distillation and/or chromatography | Distillation and/or chromatography |
| Scalability | Moderate | Good |
Conclusion
Both the Dieckmann condensation and direct N-alkylation are viable methods for the synthesis of this compound.
The direct N-alkylation of 4-piperidone is generally the more efficient and higher-yielding method. Its single-step nature, milder reaction conditions, and use of readily available starting materials make it an attractive choice for both small-scale and larger-scale production.
The Dieckmann condensation route, while being a classic and reliable method for constructing the piperidone ring, is a multi-step process that often results in a lower overall yield. However, it offers the flexibility of synthesizing a variety of N-substituted 4-piperidones by simply changing the starting primary amine, which can be advantageous in certain research contexts where a library of analogs is desired.
For researchers and drug development professionals seeking an efficient and high-yielding synthesis of this compound, the direct N-alkylation method is the recommended approach. However, the Dieckmann condensation remains a valuable tool for the construction of the core piperidone scaffold with diverse N-substituents. The choice of method will ultimately depend on the specific requirements of the research, including desired scale, available starting materials, and the need for analog synthesis.
References
validating the inhibitory effect of 1-allyltetrahydro-4(1H)-pyridinone on a specific enzyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of a novel pyridinone derivative, conceptually based on a 1-allyltetrahydro-4(1H)-pyridinone scaffold, against the PIM-1 kinase enzyme. The performance of this compound is evaluated alongside other established PIM-1 kinase inhibitors, supported by experimental data from biochemical and cell-based assays. This document is intended to serve as a resource for researchers engaged in oncology and drug discovery, offering detailed methodologies and a clear visualization of the relevant biological pathways.
Introduction to PIM-1 Kinase as a Therapeutic Target
PIM-1 is a serine/threonine kinase that has emerged as a significant target in cancer therapy.[1] It plays a crucial role in cell survival, proliferation, and apoptosis.[2] The expression of PIM-1 is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3] Once expressed, PIM-1 phosphorylates a range of downstream targets, contributing to tumorigenesis.[2] Given its role in oncogenic signaling, the development of potent and selective PIM-1 inhibitors is a key area of cancer research.[1]
Comparative Analysis of PIM-1 Kinase Inhibitors
The inhibitory potential of the hypothetical pyridinone-based compound is compared with several known PIM-1 inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) derived from biochemical assays.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Reference(s) |
| Hypothetical Pyridinone Derivative | PIM-1 | 95 | [4] |
| SGI-1776 | PIM-1, PIM-2, PIM-3, FLT3 | 7 | [5][6] |
| AZD1208 | Pan-Pim | 0.4 | [5] |
| SMI-4a | PIM-1 | 17 | [5] |
| Hispidulin | PIM-1 | 2710 | [5] |
| Quercetagetin | PIM-1 | 340 | [7] |
| TCS PIM-1 1 | PIM-1 | 50 | [5][6] |
Note: The IC50 value for the hypothetical pyridinone derivative is based on reported data for a potent pyridinone-based PIM-1 inhibitor to provide a relevant comparison.[4]
Experimental Protocols
The following protocols provide a detailed methodology for determining the inhibitory activity of compounds against PIM-1 kinase.
Protocol 1: In Vitro PIM-1 Kinase Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PIM-1 in a cell-free system. The ADP-Glo™ Kinase Assay is a common method.[8]
Materials:
-
Recombinant PIM-1 enzyme
-
PIM-1 kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
Peptide substrate (e.g., a derivative of the BAD protein)[8]
-
ATP
-
Test compounds (including the pyridinone derivative and alternatives)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add 1 µl of the diluted inhibitor or a DMSO control.[9]
-
Enzyme Addition: Add 2 µl of recombinant PIM-1 enzyme to each well.[9]
-
Initiation of Reaction: Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
IC50 Calculation: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines that overexpress PIM-1.
Materials:
-
Cancer cell line (e.g., Daudi, Raji, or K562)[10]
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the PIM-1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIM-1 signaling pathway and a general workflow for inhibitor screening.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on the 1-allyltetrahydro-4(1H)-pyridinone scaffold and its structurally related analogs. While direct comparative docking data for this compound is not extensively available in publicly accessible literature, this document synthesizes findings from various in silico studies on related piperidone and pyridinone derivatives. The aim is to offer a valuable resource for understanding the structure-activity relationships (SAR) and potential therapeutic applications of this chemical class by examining their interactions with various biological targets. The data presented herein is compiled from multiple computational studies to highlight the therapeutic potential of these scaffolds across different protein families.
Comparative Docking Performance of Pyridinone and Piperidone Derivatives
| Ligand/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) / Binding Affinity (Ki) | Key Interacting Residues | Potential Therapeutic Application |
| N-functionalized piperidine derivatives with a 1,2,3-triazole ring | Dopamine D2 Receptor | Not specified | Not specified | Neurological Disorders |
| 4-(1H)-Pyridone derivatives | Cytochrome bc1 complex | Not specified | Not specified | Antimalarial |
| 3-Hydrazonoindolin-2-one derivatives with a 3-hydroxy-4-pyridinone moiety | FMS-like tyrosine kinase 3 (FLT3) | Not specified | Not specified | Anticancer (Acute Myeloid Leukemia)[1] |
| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives | 20S Proteasome (β5 subunit) | -8.43 to -9.12 | THR-1, GLY-47 | Anticancer[2] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) (5HK2) | Ki = 3.2 nM | Glu172, Asp126, Phe107 | Neurological and Psychiatric Disorders[3] |
| 2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone | Escherichia coli DNA gyrase (1KZN) | -5.53 | Not specified | Antibacterial[4] |
| 4-amino-2-pyridone derivatives | Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9) | Not specified | Not specified | Hypercholesterolemia |
Experimental Protocols: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following is a generalized protocol for performing molecular docking studies, based on standard practices in the field.
1. Ligand Preparation:
-
The 2D structures of the ligand molecules (e.g., this compound and its analogs) are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial as the initial conformation of the ligand can influence the docking result.
-
For studies involving a library of ligands, this process is repeated for all molecules.
2. Protein Preparation:
-
The 3D crystallographic structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules, ligands, and any other heteroatoms that are not relevant to the binding site.
-
Hydrogen atoms are added to the protein structure, which is a critical step as hydrogen bonds play a significant role in ligand-protein interactions.
-
The protein structure may also be subjected to energy minimization to relieve any steric clashes.
3. Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) is used to perform the simulation.
-
The binding site on the protein is defined. This can be done by specifying the coordinates of a known ligand from a co-crystallized structure or by using a cavity detection algorithm to identify potential binding pockets.
-
The docking algorithm then explores a large number of possible conformations and orientations of the ligand within the defined binding site.
-
Each of these poses is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-scoring poses for each ligand.
-
The interactions between the ligand and the protein in the predicted binding mode are visualized and analyzed. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding site.
-
The docking scores of different ligands can be compared to rank their potential binding affinities for the target protein.
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a representative signaling pathway that could be modulated by the compounds discussed.
Figure 1: A generalized workflow for a molecular docking study.
Figure 2: A simplified signaling pathway for apoptosis induction.
References
- 1. Design, synthesis, in silico studies, and antiproliferative evaluations of novel indolin-2-one derivatives containing 3-hydroxy-4-pyridinone fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-allyltetrahydro-4(1H)-pyridinone: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-allyltetrahydro-4(1H)-pyridinone, a combustible solid that is harmful if swallowed. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in accordance with general hazardous waste protocols. Adherence to these guidelines is critical for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |
| Combustible Solid | Not Applicable | Keep away from heat and open flames |
| Potential Skin/Eye Irritant | GHS07 (Exclamation Mark) | Avoid contact with skin and eyes |
The following table summarizes the recommended PPE for handling this chemical during the disposal process.
| Personal Protective Equipment | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Body Protection | A standard laboratory coat is required. For larger quantities or potential for significant exposure, a chemical-resistant apron or coveralls should be worn. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used. |
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these procedures to safely clean and contain the material for disposal.
-
Evacuate and Ventilate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation to minimize inhalation of any dust.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment as detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep the material to the center of the spill area. Avoid generating dust.
-
Absorb and Collect: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Package for Disposal: Carefully scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials for disposal as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Personal Protective Equipment: Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the table above.[4][5]
-
Containerization:
-
Segregation:
-
Store the waste container separately from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule for combustible solids and amines, avoid storage with strong oxidizing agents, acids, and bases.[2]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste satellite accumulation area within the laboratory.[2]
-
This area should be away from heat sources and open flames.
-
-
Professional Disposal:
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 1-allyltetrahydro-4(1H)-pyridinone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational guidelines, and disposal plans for handling 1-allyltetrahydro-4(1H)-pyridinone (CAS RN: 20785-46-0). The information herein is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard safety procedures.
Hazard Identification and Classification
This compound is classified as harmful if swallowed. While specific data for skin and eye irritation is not available for this compound, structurally similar pyridine and pyridone derivatives are known to cause skin and eye irritation. Therefore, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Potential Skin Irritant | GHS07 | Warning | H315: Causes skin irritation (inferred) |
| Potential Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation (inferred) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that could cause serious eye irritation. |
| Skin Protection | - Gloves: Nitrile gloves are suitable for incidental contact. For prolonged handling, consider butyl rubber or PVA gloves and always check the manufacturer's chemical resistance data. Discard and replace gloves immediately after contamination. - Lab Coat: A fully-buttoned lab coat, preferably chemical-resistant. | To prevent skin contact, which may cause irritation. Nitrile gloves offer good splash protection against a variety of chemicals. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood. | To minimize the inhalation of any dusts or aerosols. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.
-
Dispensing: As this compound is a solid, care should be taken to avoid generating dust when weighing or transferring.
Storage
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid and Response Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Spills | - Evacuate the area. - Wear appropriate PPE. - For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container. - For larger spills, contain the spill and then collect the material. - Clean the spill area with a suitable solvent and then wash with soap and water. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Identification: this compound waste is considered hazardous chemical waste.
-
Containerization:
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene - HDPE).
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and contaminated disposable PPE (e.g., gloves) should be placed in a designated hazardous waste container.
-
-
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Safety Checkpoints
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
